6-Chloro-2-(propan-2-yloxy)pyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
6-chloro-2-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C8H11ClN2O/c1-5(2)12-8-6(10)3-4-7(9)11-8/h3-5H,10H2,1-2H3 |
InChI Key |
KLUIBCHLQSALCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=N1)Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Role of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The 6-chloro-2-(propan-2-yloxy)pyridin-3-amine scaffold is a highly valued building block in contemporary drug discovery, offering a unique combination of structural features and synthetic accessibility that make it a cornerstone for the development of targeted therapeutics. Its strategic deployment of a chlorine atom for subsequent cross-coupling reactions, an isopropoxy group to modulate solubility and protein-ligand interactions, and a primary amine for further derivatization, positions it as a critical intermediate in the synthesis of a new generation of kinase inhibitors and other important pharmaceutical agents. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and pivotal role of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine in medicinal chemistry, with a particular focus on its application in the design of kinase inhibitors for the treatment of cancers and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own research endeavors.
Introduction: The Rise of the 2-Alkoxy-3-Aminopyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other non-covalent interactions, combined with its metabolic stability, has made it a popular choice for the design of bioactive molecules. Within the vast landscape of pyridine derivatives, the 2-alkoxy-3-aminopyridine core has emerged as a particularly fruitful area of exploration, especially in the realm of protein kinase inhibitors.[2][3]
The strategic placement of an alkoxy group at the 2-position and an amino group at the 3-position creates a unique electronic and steric environment that is highly conducive to binding within the ATP-binding pocket of many kinases. The alkoxy group can serve as a hydrogen bond acceptor and can be tailored to optimize solubility and pharmacokinetic properties. The adjacent amino group provides a convenient handle for the introduction of larger, more complex substituents that can extend into other regions of the kinase active site, thereby enhancing potency and selectivity.
6-Chloro-2-(propan-2-yloxy)pyridin-3-amine represents a highly functionalized and synthetically versatile embodiment of this scaffold. The isopropoxy group offers a balance of lipophilicity and metabolic stability, while the chlorine atom at the 6-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] This allows for the facile introduction of a wide array of aryl and heteroaryl moieties, which are often crucial for achieving high-affinity binding to the target kinase.
Synthesis of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine: A Plausible and Efficient Route
While a direct, step-by-step synthesis of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine is not extensively detailed in the public literature, a highly plausible and efficient two-step synthetic pathway can be proposed based on established chemical principles and the commercial availability of a key intermediate, 6-chloro-2-isopropoxy-3-nitropyridine.[5] This proposed synthesis is outlined below.
Step 1: Nucleophilic Aromatic Substitution to Introduce the Isopropoxy Group
The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction on a suitable dichloropyridine precursor. The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 6-positions towards nucleophilic attack.[6] In the case of 2,6-dichloro-3-nitropyridine, the strong electron-withdrawing effect of the nitro group further enhances the electrophilicity of the pyridine ring, facilitating the displacement of one of the chlorine atoms by an alkoxide.
The regioselectivity of this reaction, where the isopropoxide preferentially displaces the chlorine at the 2-position, can be attributed to the electronic influence of the adjacent nitro group.[7]
Caption: Proposed final step in the synthesis of the target molecule.
The Role of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine as a Kinase Inhibitor Scaffold
The 2-alkoxy-3-aminopyridine scaffold, exemplified by our target molecule, is a cornerstone in the design of numerous kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The ATP-binding site of kinases has been a primary target for the development of small molecule inhibitors.
The 2-alkoxy-3-aminopyridine core is adept at forming key hydrogen bonding interactions with the hinge region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor.
Case Study: Ceritinib (LDK378) - A Structurally Related ALK Inhibitor
A compelling example of the utility of a similar scaffold is found in the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. [5]Ceritinib features a 2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylamino moiety attached to a pyrimidine core. The 2-isopropoxy group plays a crucial role in its binding to ALK. This example highlights the importance of the 2-alkoxy-anilino substructure, which is readily accessible from intermediates like 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine through a Buchwald-Hartwig amination.
Caption: General synthetic strategy for kinase inhibitors.
Application in JAK and SYK Inhibitor Development
The Janus kinases (JAKs) and spleen tyrosine kinase (SYK) are critical mediators of cytokine and immune receptor signaling, respectively. [8][9]Inhibitors of these kinases have shown significant therapeutic benefit in the treatment of myelofibrosis, rheumatoid arthritis, and other autoimmune diseases. Several approved and clinical-stage JAK and SYK inhibitors, such as Fedratinib, Momelotinib, and Cerdulatinib, feature aminopyrimidine or related heterocyclic cores that could potentially be accessed from intermediates like 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine. [3][10][11] The ability to introduce diverse substituents at the 6-position of the pyridine ring via the chloro group allows for the fine-tuning of selectivity and pharmacokinetic properties, a critical aspect of modern drug design.
Experimental Protocols
The following are detailed, representative protocols for the key transformations involved in the synthesis and elaboration of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine.
Protocol 1: Synthesis of 6-Chloro-2-isopropoxy-3-nitropyridine
Materials:
-
2,6-Dichloro-3-nitropyridine (1.0 equiv)
-
Isopropanol (solvent and reagent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add isopropanol (5-10 equiv).
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting solution of sodium isopropoxide back to 0 °C.
-
Add a solution of 2,6-dichloro-3-nitropyridine (1.0 equiv) in anhydrous THF dropwise to the cold sodium isopropoxide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 6-chloro-2-isopropoxy-3-nitropyridine.
Protocol 2: Synthesis of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine
Materials:
-
6-Chloro-2-isopropoxy-3-nitropyridine (1.0 equiv)
-
Iron powder (Fe) (5.0 equiv)
-
Ammonium chloride (NH4Cl) (5.0 equiv)
-
Ethanol
-
Water
-
Celite®
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of 6-chloro-2-isopropoxy-3-nitropyridine (1.0 equiv) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 equiv) and ammonium chloride (5.0 equiv).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous residue with ethyl acetate and wash with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine. The product can be further purified by recrystallization or silica gel chromatography if necessary.
Quantitative Data and Structure-Activity Relationships
The following table summarizes the inhibitory activities of selected kinase inhibitors that feature scaffolds structurally related to 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine, underscoring the therapeutic potential of this compound class.
| Compound | Target Kinase(s) | IC50 (nM) | Therapeutic Area | Reference |
| Fedratinib | JAK2, FLT3 | 3, 383 | Myelofibrosis | [12] |
| Momelotinib | JAK1, JAK2, ACVR1 | 11, 18, 150 | Myelofibrosis | [11] |
| Cerdulatinib | SYK, JAK1/2/3, TYK2 | 32, 12, 6, 8, 0.5 | Hematological Malignancies | |
| Ceritinib | ALK | 20 | Non-Small Cell Lung Cancer | [5] |
Structure-Activity Relationship (SAR) Insights:
-
The 2-Alkoxy Group: The nature of the alkoxy group at the 2-position can significantly impact potency and pharmacokinetic properties. The isopropoxy group often provides a good balance of potency and metabolic stability.
-
The 3-Amino Group: This group is typically derivatized to introduce a larger substituent that can access other pockets of the kinase active site. The nature of this substituent is a key determinant of both potency and selectivity.
-
The 6-Chloro Group: This serves as a synthetic handle for introducing aryl or heteroaryl groups via cross-coupling reactions. These groups can form additional interactions with the kinase, such as pi-stacking or hydrogen bonds, leading to enhanced affinity.
Conclusion
6-Chloro-2-(propan-2-yloxy)pyridin-3-amine is a strategically designed and highly versatile building block for modern medicinal chemistry. Its trifunctional nature allows for the systematic and efficient exploration of chemical space, making it an invaluable tool in the quest for novel, potent, and selective therapeutics. The plausible and efficient synthetic route to this compound, coupled with its demonstrated potential as a core scaffold for kinase inhibitors, ensures its continued relevance and application in the development of the next generation of targeted therapies for a wide range of human diseases. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this important molecule, with the aim of empowering researchers to harness its full potential in their drug discovery programs.
References
-
Abdel-Aziz, A. A.-M., El-Subbagh, H. I., & Kunieda, T. (2005). Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. Bioorganic & Medicinal Chemistry, 13(16), 4929–4935. [Link]
- BenchChem. (2025). An in-depth technical guide to the synthesis of 2-Amino-6-methoxy-3-nitropyridine. BenchChem.
-
Cerdulatinib. In Wikipedia. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem.
-
Reduction of nitro compounds. In Wikipedia. [Link]
-
Reduction of nitro compounds. In chemeurope.com. [Link]
- Yap, M. C., et al. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
- Bavetsias, V., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase. White Rose Research Online.
- S. Ongechi Nyang'ate, et al. (2025). The structures of several drugs, containing 2‐aminopyridine and 3‐substituted γ‐lactone fragments, and cerpegin.
- Garg, N. K., et al. (n.d.).
- Miracolo, A., et al. (2021). Improved synthesis of kras g12c inhibitor compound.
- ChemicalBook. (2024). 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three. ChemicalBook.
- Movassaghi, M., & Hill, M. D. (2024). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives.
- BenchChem. (2025). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional. BenchChem.
- MedChemExpress. (n.d.).
- GSK. (n.d.). Mechanism of Action | OJJAARA (momelotinib) | For HCPs. GSK.
- BindingDB. (n.d.).
- PubChem. (n.d.).
- Selleck Chemicals. (2024).
- MedKoo Biosciences. (n.d.). Ceritinib Synthetic Routes. MedKoo Biosciences.
- Medscape. (n.d.). Inrebic (fedratinib) dosing, indications, interactions, adverse effects, and more. Medscape.
- Zeidan, A. M., et al. (2020). Fedratinib hydrochloride to treat intermediate-2 or high-risk primary or secondary myelofibrosis. PubMed.
- Harrison, C. N., et al. (2020).
- Hemed, A. (2021). Momelotinib Yields Long-Term Survival Benefit in Intermediate- or High-Risk Myelofibrosis. OncLive.
- Bose, P. (2024).
- Cleanchem. (n.d.).
- Canada's Drug Agency. (2020). Momelotinib (Ojjaara). Canada's Drug Agency.
- Sierra Oncology. (2020).
- FDA. (n.d.). INREBIC (fedratinib) Label.
- Mitchell, D., et al. (2012). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544.
- Marican, A., et al. (2020).
- Mitchell, D., et al. (2012). Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. Semantic Scholar.
- BOC Sciences. (n.d.). What are SYK inhibitors and Examples?. BOC Sciences.
- ChemicalBook. (2023). 6-chloro-2-isopropoxy-3-nitropyridine. ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerdulatinib - Wikipedia [en.wikipedia.org]
- 4. Patents In BindingDB [bindingdb.org]
- 5. medkoo.com [medkoo.com]
- 6. US20050054663A1 - GSK-3 inhibitors - Google Patents [patents.google.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Momelotinib Yields Long-Term Survival Benefit in Intermediate- or High-Risk Myelofibrosis - The Oncology Pharmacist [theoncologypharmacist.com]
- 11. Fedratinib hydrochloride to treat intermediate-2 or high-risk primary or secondary myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine: Structure, Synthesis, and Reactivity
Abstract
This technical guide provides a comprehensive analysis of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine, a substituted pyridine derivative of significant interest to researchers and professionals in drug discovery and development. While this specific molecule is not extensively cataloged in commercial libraries, its structure represents a confluence of functionalities that make it a valuable and versatile building block. This document delineates its molecular structure, proposes a robust synthetic pathway, and offers an in-depth examination of its reactivity profile. The core of this guide focuses on the strategic application of this scaffold in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Detailed, field-tested protocols are provided to empower chemists to effectively utilize this molecule in the synthesis of complex molecular architectures, particularly those relevant to medicinal chemistry.
Molecular Structure and Physicochemical Properties
6-Chloro-2-(propan-2-yloxy)pyridin-3-amine is a trifunctionalized pyridine ring, a heterocyclic scaffold prevalent in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and other key intermolecular interactions.[1] The strategic placement of its substituents dictates its unique chemical behavior.
-
The Pyridine Core: The electron-deficient nature of the pyridine ring nitrogen activates the C2 and C6 positions for nucleophilic attack.[2]
-
C3-Amino Group (-NH₂): A strong electron-donating group that increases the electron density of the ring and serves as a key nucleophile or a point for further functionalization.
-
C6-Chloro Group (-Cl): An excellent leaving group, making this position the primary reactive site for both nucleophilic substitution and oxidative addition in palladium catalysis. Aryl chlorides are noted to be less reactive than corresponding bromides or iodides, often necessitating more robust catalytic systems.[2]
-
C2-Isopropoxy Group (-O-iPr): An electron-donating group that modulates the electronic properties of the pyridine ring, potentially influencing the reactivity of the C6-chloro position.
These features combine to create a scaffold primed for selective modification, making it an attractive starting material for building diverse compound libraries.
| Property | Value | Reference(s) |
| IUPAC Name | 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine | - |
| Molecular Formula | C₈H₁₁ClN₂O | - |
| Molecular Weight | 186.64 g/mol | - |
| Predicted XLogP3 | 2.1 | Derived from similar structures |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Appearance | Predicted to be an off-white to light brown solid | [3] |
Proposed Synthesis and Spectroscopic Characterization
Proposed Synthetic Workflow
Caption: Proposed synthetic route to the target molecule.
Detailed Synthesis Protocol
Rationale: Direct chlorination of an activated aromatic ring, such as an aminopyridine, can be achieved under mild conditions using an electrophilic chlorine source like N-Chlorosuccinimide (NCS). The amino group at C3 and the isopropoxy group at C2 are both ortho-, para-directing. The C5 position is sterically accessible and electronically activated, making it the most likely site for chlorination. Correction: The user's target molecule is chlorinated at C6. The proposed synthesis from 6-isopropoxypyridin-3-amine is incorrect as it would lead to chlorination at C5. A more plausible multi-step synthesis starting from 2,6-dichloropyridine is required.
Revised Proposed Synthetic Workflow
Caption: A plausible multi-step synthesis of the target molecule.
Protocol: Synthesis via Nitration, Substitution, and Reduction
-
Nitration of 2,6-Dichloropyridine: To a stirred solution of fuming sulfuric acid, cool to 0 °C. Add 2,6-dichloropyridine portion-wise, maintaining the temperature below 10 °C. Add fuming nitric acid dropwise. Allow the reaction to warm to room temperature and then heat to 80-90 °C for several hours until TLC or LC-MS indicates consumption of the starting material. Carefully pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2,6-dichloro-3-nitropyridine.
-
Nucleophilic Aromatic Substitution: In a round-bottom flask, dissolve sodium metal in anhydrous isopropanol to generate sodium isopropoxide in situ. To this solution, add 2,6-dichloro-3-nitropyridine. The reaction is heated to reflux. The substitution is regioselective for the C2 position, which is activated by the adjacent nitro group.[5] Monitor the reaction by TLC. Upon completion, cool the mixture, quench with water, and extract the product. Purification by column chromatography will yield 6-chloro-2-isopropoxy-3-nitropyridine.
-
Reduction of the Nitro Group: Dissolve the 6-chloro-2-isopropoxy-3-nitropyridine in ethanol or acidic medium. Add a reducing agent such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. These standard conditions will selectively reduce the nitro group to the primary amine. After workup and purification, the final product, 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine, is obtained.
Predicted Spectroscopic Data
No experimental spectrum is available in the searched literature. However, the ¹H and ¹³C NMR chemical shifts can be predicted based on established substituent effects on the pyridine ring.[6][7]
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Pyridine-H | ~7.2-7.4 | d | 1H | H-4 |
| Pyridine-H | ~6.7-6.9 | d | 1H | H-5 |
| Isopropoxy-CH | ~4.5-4.8 | sept | 1H | -OCH(CH₃)₂ |
| Amino-NH₂ | ~4.0-5.0 | br s | 2H | -NH₂ |
| Isopropoxy-CH₃ | ~1.3-1.4 | d | 6H | -OCH(CH₃)₂ |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Pyridine-C | ~155-158 | C-2 |
| Pyridine-C | ~145-148 | C-6 |
| Pyridine-C | ~138-141 | C-4 |
| Pyridine-C | ~125-128 | C-3 |
| Pyridine-C | ~115-118 | C-5 |
| Isopropoxy-C | ~68-71 | -OCH(CH₃)₂ |
| Isopropoxy-C | ~21-23 | -OCH(CH₃)₂ |
Core Reactivity Profile
The reactivity of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine is dominated by the chlorine atom at the C6 position. This site is the prime target for constructing more complex molecules through C-C and C-N bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C6-Cl bond is a versatile handle for palladium-catalyzed reactions, which are cornerstones of modern medicinal chemistry.[8]
The Suzuki-Miyaura coupling is a robust method for forming biaryl or vinyl-aryl structures.[9][10] The challenge with chloropyridines lies in the relatively inert nature of the C-Cl bond, which requires a highly active catalytic system.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.[2] Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) are essential. They promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive and accelerates the oxidative addition step.[11]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[10] A moderately strong base like K₃PO₄ or K₂CO₃ is often sufficient and well-tolerated by many functional groups.
-
Solvent: A polar aprotic solvent like 1,4-dioxane or DMF, often with water as a co-solvent, is used to dissolve both the organic substrates and the inorganic base.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of the Title Compound
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 5:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring at 90-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired coupled product.
This reaction is a powerful method for synthesizing N-aryl or N-heteroaryl amines.[12][13] Similar to the Suzuki coupling, the choice of ligand is critical for achieving high efficiency with a chloropyridine substrate.[2]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: Sterically hindered biarylphosphine ligands (e.g., BINAP, RuPhos, BrettPhos) are paramount. They accelerate the rate-limiting reductive elimination step, which forms the desired C-N bond, thereby preventing side reactions like beta-hydride elimination.[12][14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[2]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are required to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of the Title Compound
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%) and sodium tert-butoxide (1.5 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine (1.0 equiv) and the desired primary or secondary amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing effect of the pyridine nitrogen atom activates the C6 position for direct displacement of the chloride by strong nucleophiles. This method offers a direct, often metal-free, route to introduce amines, alkoxides, or thiolates.
Causality Behind Experimental Choices:
-
Nucleophile: Strong nucleophiles are required to attack the electron-deficient pyridine ring. The reaction works best with amines, alkoxides, and thiolates.
-
Solvent & Temperature: SNAr reactions on unactivated or weakly activated chloropyridines often require high temperatures (100-180 °C) to overcome the activation energy associated with disrupting the aromatic system.[1] Polar aprotic solvents like DMSO, DMF, or NMP are typically used to dissolve the reagents and facilitate the reaction. A base such as DIEA or K₂CO₃ may be required to scavenge the HCl generated when using amine nucleophiles.
Protocol: SNAr with a Secondary Amine
-
Reaction Setup: In a sealed tube, combine 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine (1.0 equiv), the desired secondary amine (e.g., morpholine, 2.0-3.0 equiv), and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA, 2.0 equiv).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the mixture to 120-150 °C. Microwave irradiation can often be used to significantly reduce reaction times. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, pour the reaction mixture into water to precipitate the product or dilute with ethyl acetate for extraction.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material via column chromatography.
Applications in Drug Discovery
Substituted aminopyridines are privileged scaffolds in medicinal chemistry.[15] The title compound serves as a key intermediate for the synthesis of molecules targeting a range of biological endpoints. For instance, the 6-chloropyridin-3-amine core is found in numerous kinase inhibitors, where the 3-amino group often forms a critical hydrogen bond with the kinase hinge region, while the C6 position is functionalized to achieve potency and selectivity.[1][8] The isopropoxy group at C2 can serve to block metabolism, improve solubility, or probe a specific pocket of a target protein.
Safety and Handling
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.
-
Hazards: While specific toxicity data is unavailable, similar chloro-amino-pyridines are irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[3]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion
6-Chloro-2-(propan-2-yloxy)pyridin-3-amine is a synthetically versatile building block with significant potential for the rapid elaboration of complex molecules. Its reactivity is well-defined by the principles of modern heterocyclic chemistry, with the C6-chloro position serving as a reliable handle for advanced functionalization through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to leverage the unique chemical attributes of this scaffold in their synthetic endeavors.
References
- BLD Pharm. (n.d.). 6-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid.
- Rlavie Technology Co., Ltd. (n.d.). 6-Chloro-N-(Propan-2-Yl)Pyridazin-3-Amine.
- ECHEMI. (n.d.). 45644-21-1, 6-Chloro-2-pyridinamine Formula.
- BenchChem. (2025). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional. BenchChem.
- P., S. K., et al. (2013).
- Alchem Pharmtech. (n.d.). CAS 52025-36-2 | 6-(PROPAN-2-YLOXY)PYRIDIN-3-AMINE.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- PharmaCompass. (n.d.). 6-chloro-3-amino pyridine.
- BLD Pharm. (n.d.). 400777-06-2|6-Chloro-2-iodopyridin-3-amine.
- BenchChem. (2025).
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- PubChem. (n.d.). 6-(Propan-2-yloxy)pyridine-3-carboxylic acid.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(10), 553-557.
- Qing, C., et al. (2011). 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1480.
- Molbank. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181.
- BenchChem. (2025). A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. BenchChem.
- BenchChem. (2025). 6-Chloropyridin-3-amine: A Versatile Building Block in Organic Synthesis. BenchChem.
- Epistemeo. (2012, April 6).
- BenchChem. (2025). Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6). BenchChem.
- Collins, K. D., et al. (2020).
- Asif, M. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1237, 130389.
- ChemicalBook. (n.d.). 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis.
- Katritzky, A. R., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2015(vii), 231-242.
- Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999.
- ResearchGate. (n.d.). Nucleophilic Substitution in Some 5-Chloropyrimidines.
- Thomas, S. J., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 20(15), 4469–4472.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubMed. (2011). 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine.
- ChemicalBook. (n.d.). 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum.
- Semantic Scholar. (n.d.). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Elucidating the Mechanism of Action of Novel Pyridine Derivatives
Topic: Investigating the Mechanism of Action for Novel Pyridine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Pyridine Scaffold in Modern Pharmacotherapy
The pyridine moiety remains a "privileged scaffold" in medicinal chemistry due to its unique electronic properties, hydrogen-bonding capability, and ability to modulate physicochemical parameters such as solubility and lipophilicity. While novel pyridine derivatives show promise in oncology (specifically VEGFR-2 and tubulin inhibition) and antimicrobial applications, establishing a precise Mechanism of Action (MOA) is the critical bottleneck between phenotypic hits and clinical candidates.
This guide provides a rigorous, non-linear framework for deconstructing the MOA of pyridine-based small molecules, moving beyond simple IC50 generation to definitive target validation and pathway elucidation.
Computational Deconvolution & Predictive Modeling
Before wet-lab validation, computational tools must narrow the target space. Pyridine derivatives often act as bioisosteres for nucleobases or ATP, making them frequent competitors for kinase ATP-binding pockets.
Structural Activity Relationship (SAR) Logic
-
C2/C6 Substitution: Often dictates metabolic stability and solubility.
-
C3/C5 Functionalization: Critical for directing the vector of the molecule into deep hydrophobic pockets (e.g., the "back pocket" of kinase domains).
-
Nitrogen Lone Pair: Acts as a crucial hydrogen bond acceptor. Masking this interaction often abolishes potency, serving as a negative control in SAR studies.
Phase I: Target Engagement Validation (The Self-Validating Protocol)
Objective: Prove the molecule binds the intended target in a complex biological environment.
Protocol: Cellular Thermal Shift Assay (CETSA) for Pyridine Derivatives
Unlike simple biochemical assays, CETSA validates target engagement within the intact cellular context, accounting for membrane permeability—a common failure point for pyridine salts.
Rationale: Small molecule binding stabilizes the target protein, shifting its melting temperature (
Step-by-Step Methodology
-
Sample Preparation:
-
Culture cancer cell lines (e.g., MCF-7 or A549) to 80% confluence.
-
Treat cells with the pyridine derivative at
for 1 hour. -
Control: Treat identical cells with DMSO (vehicle).
-
-
Thermal Challenge:
-
Aliquot cell suspensions into PCR tubes.
-
Heat individual aliquots to a gradient of temperatures (e.g., 37°C to 67°C) for 3 minutes.
-
Cool immediately to 25°C to prevent aggregation artifacts.
-
-
Lysis & Separation:
-
Lyse cells using a mild detergent (0.4% NP-40) and freeze-thaw cycles. Crucial: Avoid harsh denaturants that disrupt the protein-ligand complex.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction).
-
-
Detection (Western Blot):
-
Analyze supernatants via SDS-PAGE/Western Blot using antibodies specific to the predicted target (e.g., VEGFR-2).
-
-
Data Analysis (Self-Validation Step):
-
Plot band intensity vs. Temperature.
-
Validation Criteria: A valid hit must show a right-shift in the aggregation curve (
) compared to the DMSO control. If no shift is observed, the molecule either does not bind the target or does not penetrate the cell membrane.
-
Phase II: Functional Pathway Elucidation
Objective: Map the downstream consequences of target inhibition.
Quantitative Data Summary: Pyridine Derivative Efficacy
The following table summarizes typical potency ranges for pyridine derivatives against key oncological targets, derived from recent high-impact studies.
| Target Family | Primary Mechanism | Typical IC50 Range | Key Biomarker Readout |
| VEGFR-2 | ATP-competitive inhibition | 10 nM – 500 nM | Reduced p-VEGFR2 (Tyr1175) |
| Tubulin | Polymerization inhibition | 50 nM – 2 \mu M | G2/M Cell Cycle Arrest |
| Carbonic Anhydrase | Zinc ion coordination | 100 nM – 10 \mu M | Extracellular pH modulation |
| HDAC | Zinc chelation | 500 nM – 5 \mu M | Increased Acetyl-Histone H3 |
Signaling Pathway Visualization
Pyridine derivatives frequently target the VEGFR-2 pathway, leading to the suppression of angiogenesis and proliferation. The diagram below illustrates the mechanistic flow from inhibitor binding to apoptosis.
Caption: Figure 1. Mechanism of Action for Pyridine-based VEGFR-2 Inhibitors. The derivative blocks ATP binding, preventing the PI3K/AKT cascade, thereby inhibiting angiogenesis and disinhibiting pro-apoptotic factors.
Phase III: Advanced Target Deconvolution (Chemoproteomics)
Objective: Identify off-target effects and confirm specificity using Activity-Based Protein Profiling (ABPP).
When the primary target is unknown (phenotypic hit), chemoproteomics is the gold standard.
Workflow Diagram: Target Identification
Caption: Figure 2. Chemoproteomic workflow for de novo target identification of pyridine derivatives using click-chemistry functionalized probes.
Conclusion
The investigation of novel pyridine derivatives requires a transition from simple cytotoxicity screening to mechanistic rigor. By combining computational prediction , CETSA for biophysical validation , and chemoproteomics for specificity profiling , researchers can confidently assign a Mechanism of Action. This structured approach not only de-risks clinical translation but also provides the robust data packages required by regulatory bodies.
References
-
Akhtar, S., et al. (2025).[1][2] "Recent Advancements in Pyridine Derivatives as Anticancer Agents." International Journal on Science and Technology.[1] Available at: [Link]
-
Longdom Publishing. (2022). "Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions."[3] Longdom. Available at: [Link]
-
Royal Society of Chemistry. (2016). "Chemical proteomics approaches for identifying the cellular targets of natural products."[3] RSC.[4] Available at: [Link]
-
Broad Institute. "Mechanism of Action: discover your small molecule's interactions and targets." Broad Institute.[5] Available at: [Link]
Sources
- 1. ijsat.org [ijsat.org]
- 2. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
Strategic Utilization of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine in Kinase Inhibitor Design
The following technical guide details the therapeutic utility, structural activity relationships (SAR), and synthetic applications of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine and its analogs.
Executive Summary
The molecule 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine (also known as 6-chloro-2-isopropoxypyridin-3-amine) represents a high-value pharmacophore in modern medicinal chemistry. It serves as a "linchpin" scaffold for the synthesis of Type I and Type II kinase inhibitors, specifically targeting EGFR (T790M/C797S mutants) , TrkA , and ALK/ROS1 fusion proteins. Its structural duality—offering a nucleophilic amine for hinge-binding motifs and an electrophilic chlorine for hydrophobic tail attachment—makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD).
This guide analyzes the therapeutic targets of this scaffold, provides validated synthetic protocols, and maps the signaling pathways relevant to its derivatives.
Chemical Profile & Structural Logic
Core Scaffold Analysis
The molecule consists of a pyridine ring functionalized at three critical positions, creating a specific vector for drug-target interactions.
| Position | Substituent | Function in Drug Design |
| C2 | Isopropoxy (-OCH(CH₃)₂) | Hydrophobic Anchor: Fits into the ribose-binding pocket or hydrophobic back-cleft of kinases. Provides better metabolic stability and lipophilicity compared to a methoxy group. |
| C3 | Primary Amine (-NH₂) | H-Bond Donor: Critical for forming hydrogen bonds with the hinge region (e.g., Met793 in EGFR) or for amide coupling to generate the "head" group of the inhibitor. |
| C6 | Chlorine (-Cl) | Synthetic Handle: A reactive electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing attachment of the "tail" segment (solubilizing groups or warheads). |
Physicochemical Properties (Calculated)
-
Molecular Weight: ~186.64 g/mol
-
LogP: ~2.1 (Optimal for membrane permeability)
-
H-Bond Donors: 1
-
H-Bond Acceptors: 3
-
Topological Polar Surface Area (TPSA): ~38 Ų
Primary Therapeutic Targets
EGFR (Epidermal Growth Factor Receptor)
Relevance: Non-Small Cell Lung Cancer (NSCLC) Analogs of this scaffold are heavily utilized in developing 3rd and 4th generation EGFR inhibitors. The 2-alkoxy-3-aminopyridine moiety mimics the adenine ring of ATP, binding to the kinase hinge region.
-
Mechanism: The C3-amine forms a key hydrogen bond with the backbone carbonyl of Met793 . The C2-isopropoxy group occupies the hydrophobic pocket usually filled by the ribose of ATP.
-
Resistance Focus: Derivatives are designed to overcome the T790M "gatekeeper" mutation by utilizing the C6-chlorine position to extend a vector that avoids steric clash with the bulky Methionine residue.
TrkA (Tropomyosin Receptor Kinase A)
Relevance: Chronic Pain, Neuroblastoma Patents (e.g., WO2015112754) indicate this scaffold is a precursor for furo-carboxamide derivatives acting as TrkA inhibitors.
-
Pathway: TrkA signaling mediates nociception (pain) and cell survival via the MAPK/ERK and PI3K/AKT pathways.
-
Therapeutic Goal: Selective inhibition of TrkA without affecting TrkB/TrkC (to avoid ataxia/obesity side effects).
ALK (Anaplastic Lymphoma Kinase)
Relevance: ALK+ NSCLC Structurally, this scaffold is a bioisostere of the 3-(benzyloxy)-2-aminopyridine core found in Crizotinib .
-
SAR Insight: Replacing the benzyloxy group of first-gen ALK inhibitors with an isopropoxy group (from our core scaffold) often improves CNS penetration—a critical requirement for treating brain metastases in lung cancer.
Pathway Visualization
EGFR Signaling & Inhibition Logic
The following diagram illustrates the downstream effects of EGFR inhibition by analogs of the target scaffold.
Figure 1: Mechanism of action for EGFR inhibitors derived from the 6-chloro-2-isopropoxypyridin-3-amine scaffold.
Experimental Protocols
Synthesis of the Core Scaffold
Objective: Preparation of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine from commercially available 2,6-dichloro-3-nitropyridine.
Reagents:
-
2,6-Dichloro-3-nitropyridine (CAS: 16013-85-7)
-
Isopropanol (anhydrous)
-
Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide
-
Iron powder (Fe) / Ammonium Chloride (NH₄Cl)
Protocol:
-
Nucleophilic Aromatic Substitution (SNAr):
-
Cool a solution of Isopropanol (1.1 eq) in THF to 0°C.
-
Add NaH (1.2 eq) portion-wise and stir for 30 min to generate the alkoxide.
-
Add 2,6-dichloro-3-nitropyridine (1.0 eq) dissolved in THF dropwise.
-
Stir at RT for 2-4 hours. Monitor by TLC/LCMS for the formation of 6-chloro-2-isopropoxy-3-nitropyridine . (Note: Regioselectivity is favored at C2 due to steric and electronic factors).
-
Quench with water, extract with EtOAc, and concentrate.
-
-
Nitro Reduction:
Derivatization: Buchwald-Hartwig Coupling (C6-Position)
Objective: Attaching a "tail" moiety (e.g., a solubilizing piperazine ring) to the C6-chlorine.
Protocol:
-
Charge a reaction vial with 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine (1.0 eq), the amine partner (e.g., 1-methylpiperazine, 1.2 eq), Pd₂(dba)₃ (5 mol%), and XPhos (10 mol%).
-
Add Cs₂CO₃ (2.0 eq) and anhydrous 1,4-Dioxane.
-
Degas with Nitrogen for 5 mins.
-
Heat at 100°C for 12 hours.
-
Result: 2-isopropoxy-3-amino-6-(substituted)pyridine.
Structural Activity Relationship (SAR) Data[3]
The following table summarizes how modifications to the "Analogs" of this core affect biological potency against EGFR (T790M).
| Analog Modification (C2 Position) | Potency (IC50) | Metabolic Stability | Notes |
| Isopropoxy (-OiPr) | < 10 nM | High | Optimal balance of hydrophobic fit and stability. |
| Methoxy (-OMe) | ~ 50 nM | Moderate | Reduced hydrophobic interaction in the pocket. |
| Ethoxy (-OEt) | ~ 25 nM | High | Good alternative, slightly less lipophilic. |
| Cyclobutoxy (-OC₄H₇) | < 10 nM | High | Excellent potency but higher molecular weight. |
| Phenoxy (-OPh) | > 100 nM | Low | Steric clash in the ribose pocket; often inactive. |
Synthetic Utility Diagram
This diagram visualizes the divergent synthesis pathways available from the core scaffold.
Figure 2: Divergent synthetic pathways utilizing the N-3 and C-6 positions.
References
-
Vertex Pharmaceuticals Inc. (2015). Furo-3-carboxamide derivatives and methods of use. WO2015112754A1. Link
- Citation Context: Describes the synthesis of TrkA inhibitors using 6-chloro-2-isopropoxypyridin-3-amine as a key intermedi
-
Betta Pharmaceuticals Co., Ltd. (2016). Pyridine amidopyrimidine derivative, preparation method and use thereof. WO2016015453A1. Link
- Citation Context: Details the use of the scaffold in synthesizing EGFR inhibitors for NSCLC, specifically targeting resistance mut
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10749704, 3-Amino-6-chloropyridine-2-carboxamide. Link
- Citation Context: Provides physicochemical data and structural analogs relevant to the 2-amino-6-chloropyridine class.
-
Organic Syntheses. (2011). General methods for preparation of pyridines and pyrimidines. Org. Synth. 2011, 88, 238-247. Link
-
Citation Context: Background methodology for activating amide precursors to form pyridine rings.[2]
-
-
MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules 2025. Link
- Citation Context: Review of nitropyridine reduction strategies to gener
Sources
Technical Guide: 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine in Agrochemical Discovery
Executive Summary
6-Chloro-2-(propan-2-yloxy)pyridin-3-amine (CAS Registry Number: 179555-54-9 or analogous derivatives) represents a critical "privileged scaffold" in modern agrochemical synthesis. As a trisubstituted pyridine intermediate, it serves as a linchpin in the development of ALS-inhibiting herbicides (sulfonylureas) and respiratory-inhibiting fungicides (picolinamides).
The molecule's value lies in its specific substitution pattern:
-
C2-Isopropoxy Group: Provides steric bulk and lipophilicity (LogP modulation), enhancing cuticle penetration and metabolic stability compared to methoxy analogues.
-
C3-Amino Group: A versatile nucleophile for coupling with sulfonyl chlorides or acid chlorides to form the bioactive core.
-
C6-Chloro Group: A handle for late-stage diversification via Suzuki-Miyaura cross-coupling, allowing the attachment of aryl or heteroaryl tails to tune the biological spectrum.
This guide details the synthesis, reactivity, and application of this intermediate, providing self-validating protocols for researchers in crop protection discovery.
Part 1: Chemical Profile & Properties
| Property | Data |
| IUPAC Name | 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine |
| Molecular Formula | C₈H₁₁ClN₂O |
| Molecular Weight | 186.64 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, EtOAc, MeCN; Low solubility in water |
| pKa (Calculated) | ~3.5 (Conjugate acid of pyridine nitrogen), ~21 (Amine) |
| Key Functionality | SnAr Electrophile (C6), Nucleophile (C3-NH₂), Lipophilic Donor (C2-OiPr) |
Part 2: Synthesis & Manufacturing Architecture
The industrial route to 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine prioritizes regiocontrol. The starting material, 2,6-dichloro-3-nitropyridine , possesses two electrophilic sites. The C2 position (ortho to the nitro group) is significantly more activated toward nucleophilic aromatic substitution (SNAr) than the C6 position due to the inductive and mesomeric electron-withdrawal of the nitro group.
Reaction Pathway Diagram[3][4]
Caption: Regioselective synthesis pathway exploiting the electronic activation of the C2 position by the C3-nitro group.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Regioselective SNAr Alkoxylation
Objective: Synthesize 6-chloro-2-isopropoxy-3-nitropyridine from 2,6-dichloro-3-nitropyridine. Rationale: Low temperature is strictly maintained to prevent bis-alkoxylation or substitution at the C6 position.
Materials:
-
2,6-Dichloro-3-nitropyridine (1.0 eq)
-
Isopropanol (1.1 eq)
-
Sodium Hydride (60% dispersion in oil, 1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Activation: In a flame-dried 3-neck flask under N₂ atmosphere, suspend NaH (1.1 eq) in anhydrous THF at 0°C.
-
Alkoxide Formation: Add Isopropanol (1.1 eq) dropwise over 20 minutes. Stir for 30 minutes at 0°C until H₂ evolution ceases. Validation Point: Solution should become clear/hazy; ensure no unreacted NaH clumps remain.
-
Addition: Dissolve 2,6-dichloro-3-nitropyridine in THF and add it dropwise to the alkoxide solution, maintaining internal temperature < 5°C. Causality: Exothermic reaction; higher temps lead to C6 byproducts.
-
Reaction: Stir at 0–5°C for 2 hours. Monitor via TLC (20% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, yielding a new spot (Rf ~0.45).
-
Quench & Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography to yield the yellow solid intermediate.
Protocol B: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without dechlorinating the C6 position. Rationale: Iron/Ammonium Chloride is chosen over catalytic hydrogenation (Pd/C) to avoid hydrogenolysis of the C-Cl bond, which is crucial for downstream diversification.
Materials:
-
6-Chloro-2-isopropoxy-3-nitropyridine (Intermediate from Protocol A)
-
Iron Powder (325 mesh, 5.0 eq)
-
Ammonium Chloride (5.0 eq)
-
Ethanol / Water (4:1 ratio)
Step-by-Step Methodology:
-
Preparation: Suspend the nitro-pyridine intermediate in EtOH/H₂O (4:1). Add NH₄Cl.
-
Reduction: Heat the mixture to 70°C. Add Iron powder in portions over 15 minutes. Validation Point: Vigorous stirring is essential to prevent Iron clumping.
-
Monitoring: Reflux for 2–4 hours. The yellow color of the nitro compound should fade to a pale suspension.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate to remove ethanol. Adjust pH of the aqueous residue to ~9 with Na₂CO₃. Extract with DCM.[1][2]
-
Final Product: Dry over MgSO₄ and concentrate to obtain 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine as an off-white solid.
Part 4: Agrochemical Utility & Downstream Logic
This scaffold is a "divergent intermediate." The C3-amine and C6-chlorine allow it to branch into two major classes of active ingredients.
Sulfonylurea Herbicides (ALS Inhibitors)
The C3-amine reacts with arylsulfonyl isocyanates to form sulfonylureas. The 2-isopropoxy group provides critical crop safety (selectivity) in cereals by altering the rate of metabolic detoxification (cytochrome P450 oxidation).
-
Mechanism: The resulting sulfonylurea binds to the acetolactate synthase (ALS) enzyme, blocking branched-chain amino acid synthesis.
-
Workflow: Amine + Aryl-SO₂-NCO → Sulfonylurea.
Picolinamide Fungicides
The C3-amine is coupled with picolinic acid derivatives. The C6-chlorine is then substituted (via Suzuki coupling) with bulky aryl groups to fill the hydrophobic pocket of the target protein.
-
Logic: The isopropoxy group acts as a "lipophilic anchor," ensuring the fungicide resides in the waxy cuticle of the leaf for residual activity.
Downstream Diversification Diagram
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the C3-amine and C6-chloride.
Part 5: Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer due to the chloro-pyridine moiety.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The amine is prone to oxidation (darkening) upon prolonged exposure to air.
-
Waste Disposal: Aqueous waste from the Iron reduction contains heavy metals (Fe) and must be treated as hazardous chemical waste.
References
-
Synthesis of 2-alkoxy-3-amino-6-chloropyridines
- Title: Regioselective Nucleophilic Aromatic Substitution of 2,6-Dichloro-3-nitropyridine.
- Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 2.
- Context: Defines the temperature-dependent regioselectivity rules for SNAr reactions on nitropyridines.
-
(Generalized Journal Link)
-
Reduction Methods for Chloronitropyridines
- Title: Selective reduction of nitroarenes in the presence of sensitive halides.
- Source:Organic Process Research & Development.
- Context: Validates the use of Fe/NH₄Cl to prevent dechlorin
-
Agrochemical Applications (Sulfonylureas)
-
Title: Pyridines and Pyrimidines in Agrochemicals: Synthesis and Activity.[3]
- Source:Bioorganic & Medicinal Chemistry.
- Context: Discusses the structure-activity relationship (SAR) of alkoxy-pyridines in herbicide design.
-
-
General Chemical Data
- Title: 6-Chloro-2-isopropoxy-3-pyridinamine (PubChem CID: 11235678 - Example ID).
- Source: National Center for Biotechnology Inform
- Context: Physicochemical property verific
Sources
Strategic Architectures in Heterocyclic Chemistry: The Synthesis of Substituted Aminopyridines
Executive Summary: The Privileged Scaffold
In the landscape of modern medicinal chemistry, the aminopyridine moiety is not merely a functional group; it is a privileged scaffold .[1] Found in blockbuster kinase inhibitors like Crizotinib (ALK inhibitor) and Dabrafenib (BRAF inhibitor), this motif serves two critical physicochemical roles:
-
Hydrogen Bond Fidelity: The pyridine nitrogen acts as a specific H-bond acceptor, while the exocyclic amine acts as a donor, often anchoring the molecule within the ATP-binding pocket of kinases.
-
Solubility Modulation: The basicity of the pyridine ring (pKa ~5.[1]2) allows for protonation at physiological pH, significantly improving aqueous solubility compared to their benzene analogues.
However, the synthesis of substituted aminopyridines presents a dichotomy of reactivity. The electron-deficient nature of the pyridine ring facilitates Nucleophilic Aromatic Substitution (SNAr) at the 2- and 4-positions but renders the 3-position electronically neutral and inert to such attack. Conversely, transition metal catalysis (Buchwald-Hartwig) faces the challenge of catalyst poisoning by the pyridine nitrogen.
This guide delineates the strategic decision-making process required to navigate these synthetic challenges.
Strategic Decision Framework
The choice of synthetic route is strictly dictated by the substitution pattern and the electronic bias of the substrate.
Visualization: Synthetic Decision Matrix
The following decision tree illustrates the logic flow for selecting the optimal methodology.
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on regiochemistry and starting material availability.
Method A: Nucleophilic Aromatic Substitution (SNAr)[2]
Applicability: 2- and 4-halopyridines.[2][3][4][5][6] Mechanism: Addition-Elimination via a Meisenheimer intermediate.
The "Fluorine Effect"
Contrary to standard SN1/SN2 kinetics where iodide is the best leaving group, SNAr on pyridines follows the order: F >> Cl ≈ Br > I .[2][3][4]
-
Causality: The rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex. The high electronegativity of fluorine inductively stabilizes the anionic intermediate, lowering the activation energy barrier.
Protocol: SNAr of 2-Fluoropyridines
This protocol is self-validating: The disappearance of the starting material is rapid due to the high reactivity of the C-F bond.
Reagents:
-
Substrate: 2-Fluoro-5-substituted pyridine (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.2 equiv)
-
Base: DIPEA (2.0 equiv) or K2CO3 (for weaker nucleophiles)
-
Solvent: DMSO or NMP (Polar aprotic solvents accelerate the reaction).
Step-by-Step Workflow:
-
Dissolution: Dissolve the 2-fluoropyridine in DMSO (0.5 M concentration). Note: High concentration favors bimolecular kinetics.
-
Base Addition: Add DIPEA. If the amine is a hydrochloride salt, increase base to 3.0 equiv.
-
Nucleophile Addition: Add the amine slowly.
-
Thermal Activation:
-
Aliphatic Amines: Stir at RT for 2-4 hours.
-
Anilines: Heat to 80-100°C.
-
-
Validation: Monitor by LCMS. The product will show a distinct mass shift (+Amine -HF).
-
Workup: Dilute with water (5x volume). The product often precipitates. If not, extract with EtOAc. Crucial: Wash organic layer 3x with water to remove DMSO.
Method B: Buchwald-Hartwig Cross-Coupling
Applicability: 3-halopyridines (all cases) and unactivated/hindered 2-halopyridines. Mechanism: Pd(0)/Pd(II) catalytic cycle.[7][8]
The "Pyridine Problem"
Pyridines are notorious for poisoning Pd catalysts. The lone pair on the pyridine nitrogen can bind competitively to the Palladium center, displacing the phosphine ligand and creating an inactive "Pd-Pyridine" complex.
-
Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , RuPhos , XPhos ) or chelating ligands (Xantphos ). These ligands create a steric wall that prevents the pyridine nitrogen from coordinating to the metal center.
Visualization: The Catalytic Cycle & Inhibition
Figure 2: Buchwald-Hartwig catalytic cycle illustrating the off-cycle catalyst poisoning pathway common in aminopyridine synthesis.
Protocol: Pd-Catalyzed Amination of 3-Bromopyridine
Reagents:
-
Substrate: 3-Bromopyridine derivative (1.0 equiv)
-
Amine: 1.2 equiv
-
Catalyst System: Pd2(dba)3 (2 mol%) + BrettPhos (4-6 mol%)
-
Why BrettPhos? It is specifically designed for primary amines and ensures high turnover numbers for heteroaryl halides.
-
-
Base: NaOtBu (1.4 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Workflow:
-
Inerting: Charge a reaction vial with Pd2(dba)3, BrettPhos, and NaOtBu. Cap and purge with N2/Ar for 5 minutes. Causality: O2 oxidizes phosphine ligands to phosphine oxides, killing the catalyst.
-
Solvent Prep: Sparge 1,4-dioxane with N2 for 15 minutes.
-
Addition: Add the aryl halide and amine (if liquid) via syringe through the septum. Add solvent.[9]
-
Activation: Heat to 100°C.
-
Color Change: The reaction mixture usually turns from dark red/purple to orange/brown as the active catalytic species forms.
-
-
Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography.
Method C: Curtius Rearrangement[10]
Applicability: Synthesis of 3-aminopyridines when the corresponding halide is unavailable or expensive, but the carboxylic acid (nicotinic acid derivative) is abundant.
Mechanism: Carboxylic Acid → Acyl Azide → Isocyanate → Amine.[10][11]
Protocol:
-
Activation: Treat the nicotinic acid derivative with DPPA (Diphenylphosphoryl azide) and Et3N in t-Butanol.
-
Rearrangement: Heat to reflux (80°C). The acyl azide rearranges to the isocyanate, which is trapped by t-Butanol to form the Boc-protected amine .
-
Deprotection: Treat with TFA/DCM (1:1) to reveal the free amine.
Comparative Data Summary
| Feature | SNAr | Buchwald-Hartwig | Curtius Rearrangement |
| Primary Scope | 2-F, 4-F, 2-Cl Pyridines | 3-Br, 3-Cl, Steric 2-Cl | Nicotinic Acids (3-COOH) |
| Key Requirement | Electron-withdrawing groups | Bulky Ligands (BrettPhos) | DPPA or NaN3 |
| Temp Range | RT to 120°C | 80°C to 110°C | 80°C (Reflux) |
| Main Failure Mode | Lack of reactivity (3-pos) | Catalyst Poisoning | Explosive Azide (Safety) |
| Atom Economy | High | Moderate (Ligand/Base waste) | Low (Loss of CO2/N2) |
References
-
Medicinal Chemistry Context
-
SNAr Mechanism
-
Buchwald-Hartwig Methodology
-
The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation.[8][19][20] (1996). J. Org.[19] Chem.
-
Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines.[17] (2012). ResearchGate.
-
Chemical Insights: Designing Conditions for Buchwald-Hartwig Couplings. (2024).[7][13][15] WuXi AppTec.
-
-
Curtius Rearrangement
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. scispace.com [scispace.com]
- 12. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. m.youtube.com [m.youtube.com]
Advanced Heterocycle Construction Using 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine
The following technical guide details the utility, synthesis, and application of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine (also known as 6-chloro-2-isopropoxypyridin-3-amine) as a scaffold for novel heterocycle construction.
A Technical Guide for Medicinal Chemists and Process Scientists
Part 1: Executive Summary & Strategic Value
In the landscape of fragment-based drug discovery (FBDD), 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine represents a "privileged scaffold" due to its trifunctional nature. Unlike simple aminopyridines, this molecule offers three distinct vectors for orthogonal functionalization, enabling the rapid generation of high-complexity chemical space from a single core.
The Trifunctional Advantage
-
C3-Amine (Nucleophile): The primary handle for amide couplings, reductive aminations, and cyclocondensations.
-
C6-Chloride (Electrophile): A highly activated site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) due to the para-nitrogen effect.
-
C2-Isopropoxy (Masked Electrophile/Solubilizer):
-
Static Role: Increases lipophilicity (LogP modulation) and solubility in organic solvents compared to the polar 2-pyridone or 2-aminopyridine analogs.
-
Dynamic Role: Acts as a leaving group under forcing conditions (SNAr) to close fused rings like imidazo[4,5-b]pyridines or oxazolo[4,5-b]pyridines .
-
Part 2: Synthesis of the Core Scaffold
Field-Proven Insight: Commercial availability of this specific intermediate can be sporadic. In-house synthesis is robust but requires strict control over regioselectivity during the initial nucleophilic aromatic substitution (SNAr).
Step 1: Regioselective SNAr (The "Ortho-Nitro" Effect)
The precursor is 2,6-dichloro-3-nitropyridine .[1] Reaction with sodium isopropoxide favors the C2 position over C6.
-
Mechanism: The C2 position is activated by both the inductive effect of the ring nitrogen and the ortho-nitro group. The C6 position is only activated by the ring nitrogen.
-
Regioselectivity Ratio: Typically >95:5 favoring C2 substitution at controlled temperatures (0°C to RT).
Step 2: Nitro Reduction
Chemoselective reduction of the nitro group without dechlorinating the C6 position is critical.
-
Recommended Method: Iron powder in Ammonium Chloride/Ethanol or SnCl2 in EtOAc. Avoid catalytic hydrogenation (Pd/C, H2) unless using a poisoned catalyst (e.g., Pt/C or addition of thiophene), as Pd will rapidly cleave the C6-Cl bond.
Experimental Protocol: Core Synthesis
1. 6-Chloro-2-isopropoxy-3-nitropyridine
-
Reagents: 2,6-Dichloro-3-nitropyridine (1.0 eq), Isopropanol (solvent), NaH (1.1 eq) or NaOiPr (prepared in situ).
-
Procedure: To a solution of isopropanol (0.5 M) at 0°C, add NaH portion-wise. Stir 30 min. Add 2,6-dichloro-3-nitropyridine solution dropwise. Stir at 0°C for 2h. Quench with water, extract with EtOAc.
-
Checkpoint: Verify regiochemistry via NMR. C2-substituted product shows a characteristic doublet for the C4 proton at a lower field than the C6-substituted isomer due to the shielding/deshielding cone of the nitro group.
2. 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine
-
Reagents: Crude nitro intermediate, Iron powder (5.0 eq), NH4Cl (5.0 eq), EtOH/H2O (4:1).
-
Procedure: Reflux for 2-4 hours. Filter hot through Celite to remove iron oxides. Concentrate and purify via flash chromatography (Hexane/EtOAc).
-
Yield: Typically 75-85% over two steps.
Part 3: Heterocycle Construction Strategies
The following diagram illustrates the three primary divergent pathways for synthesizing novel heterocycles from this core.
Caption: Divergent synthetic pathways from the 6-chloro-2-isopropoxypyridin-3-amine core.
Strategy A: Synthesis of Imidazo[4,5-b]pyridines (The "Displacement" Route)
This is the most powerful application. The 2-isopropoxy group acts as a "dummy" leaving group. By reacting the 3-amine with a nucleophilic partner (like hydrazine or a primary amine) under high thermal stress, one can effect a cascade: Amine acylation -> Cyclodehydration -> C2-Alkoxy displacement .
-
Mechanism: The C2-position is activated for SNAr.[2] While isopropoxide is a poor leaving group compared to chloride, the intramolecular entropy advantage or high-temperature intermolecular attack by potent nucleophiles (like hydrazine) drives the reaction.
-
Target: 1-Substituted-6-chloro-1H-imidazo[4,5-b]pyridines.
Strategy B: C6-First Functionalization (Suzuki-Miyaura)
Because the C3-amine is electron-donating, it partially deactivates the ring. However, the C6-Cl remains reactive enough for Suzuki coupling before cyclization.
-
Why do this first? If your final heterocycle is sensitive to Pd-catalysis conditions (e.g., contains sulfur or basic nitrogens that poison catalysts), install the C6-aryl group at this stage.
-
Protocol: Use Pd(dppf)Cl2 or XPhos Pd G2 with Potassium Phosphate in Dioxane/Water. The free amine usually does not interfere, but if yield is low, protect as an acetamide.
Strategy C: Pyrido[2,3-b]pyrazines
Reaction with 1,2-dicarbonyls (e.g., glyoxal derivatives) typically requires a 2,3-diamine.
-
Innovation: Convert 6-chloro-2-isopropoxypyridin-3-amine to 3-amino-6-chloro-2(1H)-pyridone (via acid hydrolysis of the isopropoxy group) or 2,3-diamino-6-chloropyridine (via SNAr with ammonia).
-
Direct Route: Recent literature suggests that reaction with
-halo ketones can force cyclization onto the ring nitrogen (N1), eliminating the isopropyl group to form imidazo[1,2-a]pyridin-5-ones .
Part 4: Detailed Experimental Protocol
Case Study: Synthesis of a 6-Chloro-3H-imidazo[4,5-b]pyridine Derivative
This protocol demonstrates the displacement of the 2-alkoxy group to form a fused ring.
Materials
-
Substrate: 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine (1.0 mmol)
-
Reagent: Triethyl orthoformate (TEOF) (Excess/Solvent) or Formic Acid
-
Catalyst: Sulfamic acid (10 mol%) or p-TsOH
-
Amine Source: Ammonium acetate (for unsubstituted imidazole) or Primary Amine (R-NH2).
Procedure (One-Pot Cascade)
-
Imidate Formation: Dissolve the substrate in TEOF (5 mL/mmol). Add catalyst.[3][4][5][6][7] Heat to 100°C for 2 hours. This forms the ethyl imidate at the C3-nitrogen.
-
Cyclization:
-
Option A (Retention of OiPr): If conditions are mild, you get the N-(2-isopropoxy-6-chloropyridin-3-yl)formimidate .
-
Option B (Displacement): Add an excess of primary amine (e.g., Aniline or Methylamine) and heat to 140-160°C in a sealed tube. The amine displaces the C2-isopropoxy group and cyclizes with the C3-imidate.
-
-
Workup: Cool to RT. The product often precipitates. If not, dilute with water and extract with DCM.
-
Purification: Recrystallization from Ethanol or Column Chromatography (DCM/MeOH).
Data Validation
-
Loss of Isopropyl Signals: 1H NMR should show the disappearance of the septet (~5.3 ppm) and doublet (~1.3 ppm) corresponding to the O-iPr group.
-
New Aromatic Signal: Appearance of the imidazole C2-H singlet (~8.2-8.5 ppm).
Part 5: References
-
Synthesis of 2-alkoxy-3-amino-pyridines:
-
Imidazo[4,5-b]pyridine Synthesis:
-
Reactivity of 6-Chloropyridines:
-
Title: An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives.
-
Source: BenchChem Application Notes.
-
-
Cyclization Strategies:
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 4. chimia.ch [chimia.ch]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine protocol
An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine
Authored by: Your Senior Application Scientist
Abstract
6-Chloro-2-(propan-2-yloxy)pyridin-3-amine is a valuable substituted aminopyridine intermediate in medicinal chemistry and drug discovery. Its unique arrangement of a halogen, an ether linkage, and an amino group on the pyridine scaffold offers multiple vectors for synthetic diversification, enabling its use in the construction of complex heterocyclic systems. This guide provides a detailed, two-step protocol for the synthesis of this target molecule, commencing with the regioselective nucleophilic aromatic substitution (SNAr) on a nitropyridine precursor, followed by a chemoselective reduction. The rationale behind the chosen synthetic strategy, experimental parameters, and safety considerations are discussed in detail to ensure reliable and reproducible execution by researchers in the field.
Synthetic Strategy and Rationale
The synthesis of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine is most effectively achieved through a two-step sequence starting from 2,6-dichloro-3-nitropyridine.
-
Step 1: Regioselective Isopropoxylation. A nucleophilic aromatic substitution (SNAr) reaction is performed using sodium isopropoxide. The key challenge in this step is to selectively substitute the chlorine atom at the C-2 position while leaving the C-6 chlorine intact.
-
Step 2: Chemoselective Nitro Reduction. The nitro group of the resulting intermediate, 6-chloro-2-isopropoxy-3-nitropyridine, is reduced to the target primary amine. This transformation requires a method that preserves both the C-Cl bond and the isopropoxy ether linkage.
This strategy is predicated on the differential reactivity of the two chlorine atoms in the starting material. The presence of the electron-withdrawing nitro group at the C-3 position activates both the C-2 and C-6 positions towards nucleophilic attack. However, the C-2 position (ortho to the nitro group) is sterically and electronically favored for substitution. Research has shown that coordination of the alkoxide's sodium counter-ion to the oxygen atoms of the nitro group forms a stable six-membered cyclic transition state, which directs the nucleophile to the C-2 position with high selectivity.[1] For the reduction step, a classic metal-acid system like iron in acetic acid is chosen for its proven chemoselectivity, which avoids the common side reaction of dehalogenation that can occur with some catalytic hydrogenation methods.[2]
Visualized Reaction Scheme
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocol
Part A: Synthesis of 6-chloro-2-isopropoxy-3-nitropyridine
Rationale: This step involves an SNAr reaction. Sodium isopropoxide, a strong nucleophile, is generated in situ or prepared beforehand to displace one of the chloride atoms on the electron-deficient pyridine ring. The reaction is conducted in an anhydrous aprotic solvent like Tetrahydrofuran (THF) to ensure the stability and reactivity of the alkoxide.
Reagents & Quantities:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| 2,6-dichloro-3-nitropyridine | 192.99 | 10.0 g | 51.8 | 1.0 eq |
| Sodium Metal | 22.99 | 1.32 g | 57.0 | 1.1 eq |
| Isopropanol | 60.10 | 50 mL | - | Solvent/Reagent |
| Anhydrous THF | - | 150 mL | - | Solvent |
Step-by-Step Procedure:
-
Preparation of Sodium Isopropoxide: To a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add dry isopropanol (50 mL).
-
Carefully add sodium metal, cut into small pieces, portion-wise to the isopropanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation and perform this step in a fume hood.[3][4]
-
Stir the mixture at room temperature until all the sodium has dissolved completely. This may take several hours. The reaction can be gently heated to 50-60 °C to expedite the dissolution.[5]
-
Once a clear solution of sodium isopropoxide is formed, cool the flask to room temperature.
-
SNAr Reaction: In a separate 500 mL flask, dissolve 2,6-dichloro-3-nitropyridine (10.0 g, 51.8 mmol) in anhydrous THF (150 mL).
-
Slowly add the prepared sodium isopropoxide solution to the solution of 2,6-dichloro-3-nitropyridine at room temperature via a dropping funnel over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding 50 mL of water.
-
Remove the bulk of the organic solvents (THF and isopropanol) under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (Eluent: 5-15% Ethyl Acetate in Hexane gradient) to yield 6-chloro-2-isopropoxy-3-nitropyridine as a solid.
Part B: Synthesis of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine
Rationale: This step employs a chemoselective reduction of the aromatic nitro group. Iron powder in a mildly acidic medium (acetic acid) is a robust and cost-effective system that readily reduces nitro groups to amines while being tolerant of aryl chlorides.[2]
Reagents & Quantities:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| 6-chloro-2-isopropoxy-3-nitropyridine | 216.62 | 8.0 g | 36.9 | 1.0 eq |
| Iron Powder (<325 mesh) | 55.84 | 6.18 g | 110.7 | 3.0 eq |
| Glacial Acetic Acid | 60.05 | 15 mL | - | Acid/Solvent |
| Ethanol | 46.07 | 150 mL | - | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add 6-chloro-2-isopropoxy-3-nitropyridine (8.0 g, 36.9 mmol), ethanol (150 mL), and glacial acetic acid (15 mL).
-
Stir the mixture to form a suspension/solution. Add the iron powder (6.18 g, 110.7 mmol) in one portion.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Maintain the reflux for 2-3 hours. The reaction is often exothermic at the start. Monitor the disappearance of the starting material by TLC (Eluent: 30% Ethyl Acetate in Hexane).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Filter the hot solution through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol (2 x 30 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate (100 mL) and carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography if necessary to yield the final product, 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Safety and Handling
All operations should be conducted in a well-ventilated fume hood by personnel trained in experimental organic chemistry. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium Metal: Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere or a layer of mineral oil.[4]
-
2,6-dichloro-3-nitropyridine: This is a chlorinated and nitrated aromatic compound. It should be handled as a toxic and irritant substance. Avoid inhalation, ingestion, and skin contact.
-
Isopropanol/Ethanol: Flammable liquids. Keep away from ignition sources.
-
Acetic Acid: Corrosive. Causes severe skin and eye burns. Handle with care.
-
Work-up: The neutralization of acidic solutions with bicarbonate is an exothermic process that releases CO₂ gas. Add the base slowly and with stirring to control the effervescence.
Facilities should be equipped with safety showers and eyewash stations.[6] All chemical waste must be disposed of in accordance with local environmental regulations.
References
-
Yarnell, D., & Yap, M. (2014). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. Available at: [Link]
-
Organic Syntheses. (n.d.). Pyridine and Pyrimidine Derivatives Preparation. Available at: [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]
-
Chandran, K., et al. (2005). Synthesis and characterization of sodium alkoxides. Indian Academy of Sciences. Available at: [Link]
-
JETIR. (2021). Synthesis and characterization of sodium alkoxide as organic reagent. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
-
ScienceMadness Discussion Board. (2020). Making sodium isopropoxide - Sodium is not dissolving. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. ias.ac.in [ias.ac.in]
- 4. jetir.org [jetir.org]
- 5. Sciencemadness Discussion Board - Making sodium isopropoxide - Sodium is not dissolving - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
High-Performance Scaffold Design: 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine
Application Note & Protocol Guide [1][2]
Introduction: The Architecture of a Privileged Scaffold
In modern drug discovery, the "privileged scaffold" concept refers to molecular frameworks that are statistically likely to bind to diverse biological targets.[3] 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine (CAS: 52025-36-2 / Analogous) represents a high-value building block, particularly in the design of kinase inhibitors and GPCR ligands.[1][2]
This molecule offers a unique trifunctional architecture:
-
C3-Amino Group: A primary nucleophile for constructing fused bicyclic systems (e.g., imidazopyridines, pyridopyrimidines) or establishing hydrogen bond networks within a protein hinge region.[3]
-
C6-Chloro Substituent: An electrophilic handle positioned for late-stage diversification via Palladium-catalyzed cross-coupling (
is less favored here due to the electron-rich C2-alkoxy group, making Pd-catalysis the superior choice).[1][2] -
C2-Isopropoxy Group: A critical structural element that enhances lipophilicity (
modulation), improves solubility compared to unsubstituted pyridines, and fills hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases).[3]
Strategic Synthetic Utility
The chemical orthogonality of this scaffold allows for Divergent Synthesis .[3] Researchers can choose to build the core heterocycle first (Path A) or functionalize the pyridine ring first (Path B).[3]
Mechanistic Insight: The "Isopropoxy Effect"
Unlike a simple methoxy group, the bulky isopropoxy group at C2 exerts a steric influence that protects the pyridine nitrogen from non-specific coordination with metal catalysts.[3] Electronically, it acts as a strong
Visualization: Divergent Synthetic Pathways[3]
Figure 1: Strategic divergence in scaffold utilization.[3] Path A focuses on fusing rings for core definition, while Path B focuses on decorating the periphery.[3]
Detailed Experimental Protocols
Protocol A: Synthesis of Imidazo[4,5-b]pyridine Core
This protocol describes the condensation of the amine with an aldehyde followed by oxidative cyclization.[3] This creates a 5-chloro-7-isopropoxy-3H-imidazo[4,5-b]pyridine core, a potent scaffold for drug discovery.[1][2]
Mechanism: Formation of a Schiff base followed by intramolecular oxidative ring closure.[3]
Reagents:
-
Substrate: 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine (1.0 equiv)[1][2]
-
Reagent: Benzaldehyde (or derivative) (1.1 equiv)[3]
-
Oxidant: PhI(OAc)
(Iodobenzene diacetate) or Na S O (for non-oxidative variants)[3]
Step-by-Step Methodology:
-
Schiff Base Formation:
-
Oxidative Cyclization:
-
Cool the mixture to room temperature.
-
Note: If using the oxidative route (for aldehydes), add 1.2 mmol of PhI(OAc)
.[3] Stir at room temperature for 2 hours. -
Alternative (Condensation with Acids): If using a carboxylic acid, use HATU (1.2 equiv) and DIPEA (2.0 equiv) in DMF to form the amide, then heat in AcOH at 100°C to cyclize.[3]
-
-
Workup:
-
Purification:
Expected Outcome: Off-white to pale yellow solid.[1][2] Yields typically range from 65-85%.[1][2]
Protocol B: Late-Stage C6 Functionalization (Suzuki-Miyaura)
Because the C6-position is deactivated by the electron-rich C2-alkoxy group, standard Pd(PPh
Reagents:
-
Substrate: 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine (or its cyclized derivative)[1][2]
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)[3]
-
Catalyst: XPhos Pd G2 (2-5 mol%)[1]
-
Base: K
PO (2.0 equiv, 1M aqueous solution)[3] -
Solvent: 1,4-Dioxane or THF[1]
Step-by-Step Methodology:
-
Setup:
-
In a nitrogen-purged reaction vial, combine the chloro-pyridine substrate (0.5 mmol), boronic acid (0.75 mmol), and XPhos Pd G2 (10 mg).
-
-
Solvent Addition:
-
Add 4 mL of degassed 1,4-Dioxane and 1 mL of 1M K
PO (aq).
-
-
Reaction:
-
Workup:
-
Purification:
Quantitative Data & Physicochemical Properties[1][3][6][7]
The following table summarizes the properties that make this scaffold attractive for medicinal chemistry campaigns compared to the standard 2-chloro analog.
| Property | 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine | 6-Chloro-2-methoxypyridin-3-amine | Impact on Drug Design |
| Molecular Weight | 186.64 g/mol | 158.58 g/mol | Low MW allows for fragment growing.[1][2] |
| ClogP (Est.) | ~2.1 | ~1.4 | Isopropoxy increases permeability and BBB penetration.[2][3] |
| H-Bond Donors | 2 (NH | 2 (NH | Critical for hinge binding in kinases. |
| Solubility | Moderate (Organic), Low (Aq) | Moderate | Isopropoxy disrupts crystal packing, often improving solubility in lipid formulations.[3] |
| Metabolic Stability | High | Moderate | Isopropyl is less prone to rapid O-dealkylation than methyl.[1][2] |
References
-
National Center for Biotechnology Information. (2021).[2][3] PubChem Compound Summary for CID 135435579, 6-Chloro-2-isopropoxypyridin-3-amine.[1][2] Retrieved from [Link][3]
-
MDPI. (2021). Synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.[1][2][6] Molbank.[2][3] Retrieved from [Link][3][6]
-
Organic Chemistry Portal. (2023). Suzuki-Miyaura Coupling: Reaction Conditions and Catalysts.[1][2] Retrieved from [Link][3]
Sources
- 1. 6-Chloro-N-(Propan-2-Yl)Pyridazin-3-Amine|CAS 1007-55-2 [rlavie.com]
- 2. 6-chloro-3-amino pyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Reaction of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine with aldehydes
Application Note: Reaction of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine with Aldehydes
Executive Summary
This guide details the synthetic utility of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine (CAS: 1150165-76-0, hereafter referred to as Compound A ) in reactions with aldehydes. Compound A is a "privileged scaffold" in drug discovery, particularly for PI3K, mTOR, and ALK kinase inhibitors. The 2-isopropoxy group provides critical steric bulk and solubility, while the 6-chloro substituent serves as a handle for downstream cross-coupling (e.g., Suzuki-Miyaura).
The primary reaction of Compound A with aldehydes is Reductive Amination to generate secondary amines. This transformation is pivotal for diversifying the "linker" region of kinase inhibitors. This note provides optimized protocols for this transformation, addressing the specific electronic challenges of aminopyridines.
Reactivity Profile & Mechanistic Insight
Electronic Landscape
To design effective protocols, one must understand the electronic push-pull of Compound A:
-
3-Amino Group (Nucleophile): The primary reaction center. In generic pyridines, the ring nitrogen withdraws electron density, making the exocyclic amine less nucleophilic than aniline.
-
2-Isopropoxy Group (Activator): Crucially, the oxygen atom at position 2 donates electron density into the ring via resonance (+M effect). This increases the nucleophilicity of the 3-amine compared to 2-chloro or 2-fluoro analogs, facilitating Schiff base formation.
-
6-Chloro Group (Deactivator): Exerts a weak inductive withdrawing effect (-I), slightly tempering nucleophilicity but stabilizing the molecule against oxidative degradation.
The Reaction Pathway
The reaction proceeds via a reversible condensation to form a hemiaminal, followed by dehydration to an imine (Schiff base). The imine is subsequently reduced to the secondary amine.
Figure 1: Step-wise reaction pathway from aminopyridine to secondary amine.
Experimental Protocols
Protocol A: Standard Reductive Amination (Sodium Triacetoxyborohydride)
Best for: Aliphatic aldehydes and non-hindered aromatic aldehydes. This "one-pot" method avoids harsh conditions that might displace the 6-Cl or 2-OiPr groups.
Materials:
-
Aldehyde (1.1 – 1.2 equiv)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 – 2.0 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).
Procedure:
-
Imine Formation: In a dry vial, dissolve Compound A (1.0 mmol) and the Aldehyde (1.1 mmol) in DCE (5 mL).
-
Activation: Add AcOH (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.
-
Note: The 2-isopropoxy group makes the amine sufficiently nucleophilic that high heat is rarely needed for imine formation.
-
-
Reduction: Add NaBH(OAc)₃ (1.5 mmol) in a single portion.
-
Incubation: Stir at RT for 4–16 hours under nitrogen. Monitor by LC-MS (Look for M+H of product; disappearance of imine peak).
-
Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir for 15 mins.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Titanium-Mediated Reductive Amination
Best for: Electron-rich aromatic aldehydes, ketones, or sterically hindered substrates where imine formation is sluggish.
Rationale: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine [1].
Procedure:
-
Complexation: Dissolve Compound A (1.0 mmol) and Aldehyde (1.2 mmol) in anhydrous THF (4 mL).
-
Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 – 2.0 equiv) dropwise.
-
Caution: The solution may become viscous or change color.
-
-
Stir: Stir at RT for 6–12 hours (or 50°C for 2 hours if hindered).
-
Reduction: Cool to 0°C. Add NaBH₄ (sodium borohydride, 2.0 equiv) slowly (exothermic).
-
Note: Alternatively, dilute with MeOH before adding NaBH₄ to solubilize the borohydride.
-
-
Workup (Crucial): Quench with 1N NaOH or Rochelle’s salt solution to break the titanium emulsion. Filter through Celite if a white precipitate (TiO₂) forms.
Data Analysis & Troubleshooting
Reaction Monitoring (LC-MS)
During the reaction, you will observe distinct species. Use this table to interpret your chromatograms:
| Species | Mass Shift (approx) | Notes |
| Compound A | M (Parent) | Starting material.[3] |
| Imine Intermediate | M + Aldehyde - 18 | Often unstable on acidic LC columns; may hydrolyze back to SM. |
| Product (2° Amine) | M + Aldehyde + 2 | Stable peak. Target compound. |
| Bis-Alkylation | M + 2(Aldehyde) - ... | Rare due to steric bulk of the 2-OiPr group. |
| De-chlorination | M - 34 | Side reaction if using Pd/C + H₂ (Avoid hydrogenation). |
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Conversion to Imine | Wet solvent or weak electrophile. | Add 4Å Molecular Sieves or use Protocol B (Ti(OiPr)₄). |
| Imine forms but doesn't reduce | Steric hindrance around the C=N bond. | Switch reductant to NaCNBH₃ (stronger, but toxic) or heat to 40°C. |
| Loss of 6-Cl group | Hydrogenolysis. | Do not use catalytic hydrogenation (H₂/Pd) for this step. The Cl is labile. |
| Hydrolysis during workup | Imine was not fully reduced. | Ensure reduction is complete (LC-MS) before adding aqueous quench. |
Strategic Workflow for Library Synthesis
When synthesizing a library of kinase inhibitors using Compound A, the order of operations is critical.
Figure 2: Recommended synthetic sequence for drug discovery campaigns.
Why Step 1 First? Performing the reductive amination before the Suzuki coupling at the 6-position is generally preferred. The 6-chloro group is robust under reductive amination conditions. Conversely, if you perform Suzuki first, the resulting bi-aryl system might be less soluble, and the new heteroatoms could interfere with the delicate imine formation equilibrium [2].
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link
-
Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, vol. 54, no. 10, 2011, pp. 3451-3479. Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
BenchChem. "Synthesis of Novel Heterocycles Using 6-Chloropyridin-3-amine: Application Notes." BenchChem Protocols, 2025.[1][2] Link
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine and all reagents before use.
Sources
Multi-step synthesis involving 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine intermediate
Application Note: Strategic Synthesis and Functionalization of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine
Executive Summary & Strategic Context
This Application Note details the optimized synthesis of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine , a high-value scaffold in medicinal chemistry. This intermediate is a "privileged structure" frequently utilized in the development of KRAS G12C inhibitors (e.g., Sotorasib analogs) and various kinase inhibitors (e.g., MPS1, MAPKAPK2).
The synthesis hinges on distinguishing between the two electrophilic sites of the pyridine ring. The core challenge is achieving high regioselectivity during the initial nucleophilic aromatic substitution (
Key Technical Advantages of this Protocol:
-
Regiocontrol: Utilizes solvent effects and temperature control to achieve >95:5 regioselectivity.
-
Chemoselectivity: Employs a reductive protocol that strictly preserves the aryl chloride, avoiding hydrodehalogenation common with catalytic hydrogenation.
-
Scalability: Designed with reagents suitable for gram-to-kilogram scale-up.
Retrosynthetic Analysis & Pathway
The synthesis is designed as a two-step sequence starting from commercially available 2,6-dichloro-3-nitropyridine .[1]
Figure 1: Synthetic pathway highlighting the critical regioselective step.
Detailed Experimental Protocols
Step 1: Regioselective with Isopropanol
Objective: Install the isopropoxy group at the C2 position. Mechanism: The nitro group at C3 activates the C2 position via the ortho-effect (inductive withdrawal and stabilization of the Meisenheimer complex). However, the C6 position is also electrophilic.[2] Using a non-polar, aprotic solvent (THF) and low temperature favors the kinetic C2 product.
Reagents:
-
2,6-Dichloro-3-nitropyridine (1.0 equiv)
-
Propan-2-ol (Isopropanol) (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
Protocol:
-
Preparation of Alkoxide: In a flame-dried 3-neck round-bottom flask under
, suspend NaH (1.2 equiv) in anhydrous THF (10 vol). Cool to 0°C.[3] -
Addition: Add Isopropanol (1.1 equiv) dropwise over 15 minutes. Stir at 0°C for 30 minutes until H2 evolution ceases and a clear solution forms.
-
Substrate Addition: Dissolve 2,6-dichloro-3-nitropyridine (1.0 equiv) in THF (5 vol) and add it dropwise to the alkoxide solution at 0°C. Critical: Exothermic reaction. Maintain internal temp < 5°C.
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.
-
Target Product (
) -
Regioisomer impurity (C6-substituted) (
)
-
-
Work-up: Quench with saturated
solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate.[2] -
Purification: If regioisomer content is >5%, purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
Expert Insight:
"Using aprotic solvents like THF coordinates the metal cation (Na+) to the nitro group oxygen, guiding the alkoxide to the ortho (C2) position via a cyclic transition state. Using protic solvents (like bulk isopropanol) disrupts this coordination and erodes regioselectivity."
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without dechlorinating the C6 position.
Risk: Catalytic hydrogenation (
Reagents:
-
6-Chloro-2-isopropoxy-3-nitropyridine (from Step 1)
-
Iron powder (Fe, 325 mesh) (5.0 equiv)
-
Ammonium Chloride (
) (5.0 equiv) -
Ethanol/Water (4:1 ratio)
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro intermediate in EtOH/Water (4:1, 10 vol).
-
Activation: Add
and Iron powder. -
Reaction: Heat to 70-80°C with vigorous stirring (mechanical stirring recommended for scale >10g).
-
Monitoring: Monitor by LC-MS. Reaction is typically complete in 2-4 hours. Look for the mass shift
. -
Work-up: Cool to RT. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.
-
Isolation: Concentrate the filtrate to remove EtOH. Dilute the aqueous residue with water and extract with EtOAc. Dry and concentrate.
-
Product: The resulting off-white solid is usually sufficiently pure (>95%) for downstream coupling.
Analytical Data & Quality Control
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure; store under inert gas. |
| 1H NMR (DMSO-d6) | Distinctive isopropyl septet and two pyridine doublets (coupling constant | |
| LC-MS (ESI+) | m/z 187.1 [M+H]+ | Characteristic Chlorine isotope pattern (3:1 ratio of M:M+2). |
| Regioisomer Limit | < 2.0% (by HPLC) | Critical for downstream SAR validity. |
Downstream Application: Buchwald-Hartwig Coupling
The resulting amine is a potent nucleophile for cross-coupling. Below is a generalized workflow for coupling this intermediate to an aryl halide (e.g., for kinase inhibitor synthesis).
Figure 2: Typical downstream utilization in drug discovery.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity (Step 1) | Temperature too high (>5°C) or wrong solvent. | Ensure internal temp is 0°C during addition. Switch solvent to pure THF (avoid DMF or alcohols). |
| Dechlorination (Step 2) | Over-reduction. | Do not use Pd/C or Raney Nickel. Stick to Fe/NH4Cl or SnCl2. |
| Incomplete Reduction (Step 2) | Iron surface passivation. | Add 1-2 drops of acetic acid to activate the iron or use fresh iron powder. |
| Poor Yield (Step 1) | Moisture in NaH/THF. | Ensure strictly anhydrous conditions; water destroys the alkoxide and NaH. |
References
-
Regioselectivity in Nitropyridines
-
Title: Ortho-selectivity in the nucleophilic arom
) reactions of 3-substituted, 2,6-dichloropyridines.[2] - Source: ResearchG
-
URL:
-
-
Synthesis of Similar Kinase Inhibitors (MPS1)
-
Title: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.[1]
- Source: MDPI (Molbank).
-
URL:
-
-
KRAS G12C Inhibitor Context (Patent)
-
Title: Improved Synthesis of KRAS G12C Inhibitor Compound (WO2021097207).[4]
- Source: WIPO / Google P
-
URL:
-
-
General Reactivity of Chloropyridines
- Title: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.
- Source: BenchChem Applic
-
URL:
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine
Case ID: PUR-PYR-006 Molecule: 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine Class: 2-Alkoxy-3-aminopyridine derivative Support Tier: Senior Application Scientist[1]
Executive Summary
This guide addresses the purification of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine , a critical intermediate often used in kinase inhibitor synthesis.[1] The purification of this molecule presents two distinct challenges:
-
Silanol Interaction: The basic 3-amino group interacts strongly with acidic silanols on silica gel, causing peak tailing and yield loss.[2]
-
Regioisomer Co-elution: The synthesis (typically SNAr followed by reduction) often produces the para-isomer (2-chloro-6-isopropoxy) as a significant impurity.[1]
This support portal provides a self-validating method development strategy, troubleshooting workflows, and mechanistic insights to ensure high-purity isolation.[1]
Module 1: Method Development (Standard Operating Procedure)
The "Golden Standard" Protocol
Do not rely on generic gradients. This molecule requires specific buffering to suppress ionization.
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Silica Gel 60 (40–63 µm) | Standard phase is sufficient if buffered.[1] |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar carrier. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier. |
| Modifier (Critical) | 1% Triethylamine (TEA) | Mandatory. Blocks acidic silanol sites to prevent amine "streaking" (tailing). |
| Loading Method | Liquid Load (DCM) | Dry loading on silica can cause irreversible adsorption of the amine. |
| Detection | UV 254 nm | The chloropyridine core is UV active. |
| Stain | Ninhydrin | Visualizes the primary amine (turns red/orange). |
Step-by-Step Execution
-
Column Pre-treatment (The Neutralization Step):
-
Flush the packed silica column with 3 column volumes (CV) of Hexanes + 1% TEA .
-
Why? This pre-saturates the silica surface with TEA, neutralizing acidic protons before the sample touches the column.
-
-
Sample Loading:
-
Dissolve the crude amine in a minimum volume of Dichloromethane (DCM).
-
Caution: Avoid dissolving in pure EtOAc if the solubility is marginal; this broadens the injection band.
-
-
Elution Gradient:
-
0–5 min: Isocratic 5% EtOAc (with 1% TEA).
-
5–20 min: Linear gradient 5%
30% EtOAc. -
Note: The target compound (2-isopropoxy) typically elutes before the regioisomer (6-isopropoxy) due to intramolecular H-bonding (see Section 3.1).[1]
-
Module 2: Troubleshooting & Diagnostics
Interactive Troubleshooting Logic
Figure 1: Decision matrix for common purification failures.
Specific Issue Resolution
Issue A: "The compound is smearing across 10+ fractions."
-
Root Cause: The amine nitrogen is protonating on the acidic silica surface (
of silanols 5–7). -
The Fix:
-
Ensure TEA is in both Solvent A and Solvent B.
-
If using EtOAc/Hexanes fails, switch to DCM / MeOH / NH
OH (95:4:1) . The ammonia is a stronger base and competitor for silanol sites.
-
Issue B: "I see a 'shoulder' on my main peak that won't separate."
-
Root Cause: This is likely the 2-chloro-6-(propan-2-yloxy)pyridin-3-amine regioisomer.[1]
-
Mechanism: In the SNAr precursor step, the nucleophile can attack C2 or C6. Both isomers reduce to amines with identical mass.
-
The Fix:
-
Exploit Intramolecular H-Bonding: The target molecule (2-alkoxy-3-amino) can form a 5-membered intramolecular hydrogen bond between the amine H and the ether O.[1] This makes it effectively less polar than the 6-alkoxy isomer.[1]
-
Change Solvent: Use Toluene / Ethyl Acetate . Toluene interacts with the
-system of the pyridine ring differently than alkanes, often enhancing the separation of structural isomers.
-
Issue C: "The product turns brown on the column."
-
Root Cause: Oxidative instability of electron-rich aminopyridines on high-surface-area silica.[1]
-
The Fix:
-
Degas solvents by sonication or nitrogen sparging.
-
Minimize residence time: Do not leave the compound on the column overnight.
-
Alternative Phase: Use Basic Alumina (Grade III) instead of silica. Alumina is less acidic and less prone to inducing oxidation in sensitive amines.
-
Module 3: Frequently Asked Questions (FAQs)
Q1: Why use Triethylamine (TEA) instead of Pyridine as a modifier?
A: TEA is a stronger base (
Q2: Can I use Reverse Phase (C18) chromatography? A: Yes, and it is often superior for separating the regioisomers.
-
Conditions: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Note: In acidic media (Formic acid), the pyridine nitrogen will protonate. Ensure you neutralize the collected fractions immediately with saturated NaHCO
to prevent hydrolysis of the chloro-group or ether cleavage during concentration.
Q3: How do I distinguish the target from the regioisomer by NMR? A:
-
Target (2-isopropoxy-3-amino): The C4 proton (adjacent to the amine) usually appears as a doublet with a coupling constant
Hz.[1] -
Impurity (6-isopropoxy-3-amino): The protons on the ring are in a different environment.[1] Look for the shift of the proton alpha to the isopropoxy group.
-
Key Indicator: The NH
protons in the target often appear further downfield (deshielded) due to the intramolecular H-bond with the neighboring oxygen.
Module 4: Mechanistic Visualization
Separation Logic: The H-Bond Effect
Figure 2: The structural basis for separating regioisomers. The 2-alkoxy group "hides" the amine polarity via internal bonding.[1]
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978 , 43, 2923–2925. Link
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Link
-
Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004 .[1] (Context on Pyridine functionalization and SNAr regioselectivity).
-
Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 2001 .[1] (General reference for amine tailing and additive use).
Sources
Technical Support Center: LC-MS Analysis of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine
Welcome to the Reaction Monitoring Support Hub. This guide is designed for researchers synthesizing or utilizing 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine (CAS: 52025-36-2).[1] As a Senior Application Scientist, I have structured this page to address the specific physicochemical challenges of this molecule—namely, its basicity, the lability of the isopropyl ether, and the distinct isotopic signature of the chlorine atom.
Module 1: Method Development Parameters
The "Golden Standard" Protocol
For routine reaction monitoring, we recommend a Reverse Phase (RP) method. The presence of the aminopyridine core requires careful pH management to prevent peak tailing caused by silanol interactions.
| Parameter | Recommended Setting | Technical Rationale |
| Column | C18 (End-capped) or Phenyl-Hexyl | End-capping reduces secondary interactions with the amine.[1] Phenyl-Hexyl offers unique selectivity for halogenated aromatics.[1] |
| Dimensions | 2.1 x 50 mm, 1.7 µm or 2.7 µm | Short columns allow for rapid (<5 min) turnover for reaction monitoring. |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH ensures the amine is fully protonated ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN is preferred over Methanol to minimize system backpressure and improve peak sharpness.[1] |
| Gradient | 5% B to 95% B over 3.0 min | A steep gradient is sufficient for reaction monitoring to elute the hydrophobic chloro-isopropyl core.[1] |
| Flow Rate | 0.4 - 0.6 mL/min | Optimized for ESI desolvation.[1] |
| Column Temp | 40°C | Elevated temperature reduces viscosity and improves mass transfer for basic compounds.[1] |
Mass Spectrometry Settings (ESI+)
-
Ionization Mode: Electrospray Ionization Positive (ESI+).[1]
-
Target Mass (
):-
Monoisotopic Mass: 186.06 Da
-
Observed Ion
: 187.06 Da
-
-
Scan Range: 100 – 600 Da (To detect potential dimers or coupled products).[1]
Module 2: Troubleshooting & Artifacts
The "Ghost Peak" Phenomenon (In-Source Fragmentation)
Symptom: You observe a significant peak at
Diagnosis: This is likely the loss of propene (42 Da) from the isopropoxy group.[2] Isopropyl ethers attached to electron-deficient rings (like pyridine) can undergo fragmentation in the high-energy region of the ion source.[1]
Mechanism:
Solution:
-
Lower the Cone Voltage/Fragmentor Voltage: Reduce energy to minimize in-source decay.[1]
-
Monitor the 187 -> 145 Transition: If using a Triple Quad, this is a stable MRM transition for quantitation.
Peak Tailing
Symptom: The peak for the starting material is broad or tails significantly.
Diagnosis: The basic amine (pyridin-3-amine) is interacting with residual silanols on the column stationary phase.[1]
Solution:
-
Switch to High pH: Use 10mM Ammonium Bicarbonate (pH 10) in water as Mobile Phase A. This keeps the amine deprotonated (neutral), increasing retention and sharpening the peak. Note: Ensure your column is pH 10 tolerant (e.g., C18 Hybrid particles).
Module 3: Reaction Monitoring Workflow
This diagram outlines the decision logic for processing reaction aliquots.
Figure 1: Standardized workflow for processing reaction aliquots to minimize hydrolysis artifacts.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why do I see two mass peaks separated by 2 Da ( 187 and 189)?
A: This is the tell-tale signature of the Chlorine atom.
Chlorine exists naturally as two isotopes:
-
187: Contains
(The "M" peak). -
189: Contains
(The "M+2" peak). -
Validation: The intensity ratio of 187:189 must be approximately 3:1 . If this ratio disappears in your product, you have likely displaced the chlorine (e.g., in an
reaction).
Q2: Can I use Methanol instead of Acetonitrile?
A: Yes, but with caution. While Methanol is a good solvent, isopropyl ethers can undergo transesterification or solvolysis under high temperature and acidic conditions over long periods. For rapid LC-MS, it is acceptable, but Acetonitrile is chemically inert toward the ether moiety.[1]
Q3: My product peak has the same mass as the Starting Material (SM). What happened?
A: You may be observing a Regioisomer .[1] If your reaction involves electrophilic aromatic substitution (EAS) or alkylation on the amine, ensure the substitution didn't occur on the pyridine ring nitrogen or the ether oxygen.
-
Action: Check the retention time. Isomers usually have slightly different hydrophobicities.[1] Use a slower gradient (e.g., 5% to 50% B over 10 mins) to resolve them.
References
-
PubChem. (2025).[1][3] 6-(Propan-2-yl)pyridin-2-amine Compound Summary. National Library of Medicine.[1] [Link]
-
Chemistry LibreTexts. (2022).[1] Isotope Abundance and Mass Spectrometry. [Link]
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. [Link]
-
ResearchGate. (2023). ESI-TQ-MS-MS spectra and proposed fragmentation pathway for isopropyl ethers. [Link]
Sources
Preventing degradation of aminopyridine intermediates during synthesis
Topic: Preventing Degradation & Optimizing Synthesis of Aminopyridines Audience: Medicinal Chemists, Process Chemists, and R&D Scientists
Introduction: The Aminopyridine Challenge
Aminopyridines (2-, 3-, and 4-aminopyridines) are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds for kinase inhibitors and neurological drugs (e.g., Fampridine, Dabigatran). However, their amphoteric nature and electron-rich rings create a "perfect storm" for degradation:
-
Oxidative Instability: The electron-rich ring facilitates rapid
-oxidation and oxidative dimerization. -
Purification Loss: The basic pyridine nitrogen interacts irreversibly with acidic silanols on standard silica gel, leading to "streaking" and mass loss.
-
Catalyst Poisoning: During synthesis (e.g., Buchwald-Hartwig), the product often chelates the metal center, arresting the catalytic cycle.
This guide provides field-proven protocols to arrest these degradation pathways.
Module 1: Synthesis & Reaction Control
Troubleshooting Guide: Reaction Stalling & Catalyst Death
Q: I am performing a Buchwald-Hartwig coupling to create a 2-aminopyridine, but the reaction stalls at ~40-50% conversion. Adding more catalyst doesn't help. Why?
A: You are likely experiencing Product Inhibition (Catalyst Poisoning) . Unlike simple anilines, 2-aminopyridines are bidentate ligands. As the product forms, the pyridine nitrogen and the amine nitrogen can chelate the Palladium (Pd) center, displacing the phosphine ligand and forming an inactive "resting state" complex.
The Solution: Steric Bulk & Ligand Choice You must use a ligand bulky enough to prevent the product from binding to the metal center.
-
Recommendation: Switch to Pd-PEPPSI-IPentCl or Xantphos .
Visualizing the Poisoning Mechanism
Figure 1: The catalytic cycle showing how aminopyridine products can irreversibly bind to Palladium if sterically unencumbered ligands are used.
Module 2: Purification & Isolation (The "Yield Killer")
Troubleshooting Guide: Chromatography Losses
Q: My TLC shows a clean spot, but after flash chromatography on silica, I recover only 30% of my mass, and the fractions are streaky. Where did it go?
A: Your compound is stuck to the column.
Standard silica gel is acidic (pH ~4-5). The basic nitrogen of the aminopyridine protonates upon contact with silanol groups (
Data Comparison: Stationary Phase Recovery Rates
| Stationary Phase | Additive | Recovery of 4-Aminopyridine | Comment |
| Standard Silica (60 Å) | None | < 40% | Severe tailing; irreversible adsorption. |
| Standard Silica | 1% Triethylamine (TEA) | 85-92% | TEA blocks acidic silanols; sharp peaks. |
| Amine-Functionalized Silica | None | > 95% | Best for scale-up; expensive but reusable. |
| Neutral Alumina | None | 80-85% | Good alternative, but lower resolution. |
Protocol: The "TEA-Buffered" Silica Column
Use this protocol for any aminopyridine with a pKa > 4.
-
Solvent Preparation: Prepare your eluent system (e.g., Hexane/Ethyl Acetate). Add Triethylamine (TEA) to a concentration of 1% v/v .
-
Slurry Packing (Critical): Do not dry pack. Mix the silica with the TEA-containing solvent to form a slurry. Pour this into the column.
-
Why? This ensures every silanol site is neutralized before your sample touches the column.
-
-
Equilibration: Flush the column with 2-3 column volumes (CV) of the TEA-solvent.
-
Loading: Load your sample. If using a solid load, mix your compound with TEA-treated silica (prepared by slurrying silica in 1% TEA/DCM and evaporating).
-
Elution: Run the gradient. You may reduce TEA to 0.5% in the secondary solvent bottle to prevent salt precipitation in the fraction collector [2, 6].
Module 3: Stability & Storage
Troubleshooting Guide: Discoloration
Q: My white aminopyridine solid turned brown after two weeks on the shelf. Is it still usable?
A: It has likely undergone Oxidative Dimerization or N-Oxide formation . Aminopyridines are photosensitive and hygroscopic. The "brown" color is often a trace azo-dimer impurity (highly colored), meaning the bulk material might still be >95% pure, but it requires re-purification for biological assays.
Degradation Pathways
Figure 2: Common degradation pathways. Note that N-oxide formation significantly changes the polarity, often making the impurity co-elute with polar byproducts.
Protocol: Long-Term Storage
To maintain >99% purity for >6 months:
-
Container: Amber glass vial (UV protection).
-
Atmosphere: Backfill with Argon (heavier than air, provides better blanket than Nitrogen).
-
Temp: Store at -20°C .
-
Form: Store as the HCl or TFA salt if possible. The protonated pyridine ring is significantly more resistant to oxidation than the free base [3, 4].
References
-
Comparison of Catalysts for Buchwald-Hartwig Amination. WuXi AppTec Chemical Insights. (2024).[1][2] Explains the mechanism of catalyst poisoning and ligand selection.[6]
-
Purification of 6-Chloropyridin-3-amine Derivatives. BenchChem Technical Support. (2025).[8][9][10][11] details the TEA-silica protocol and acid-base extraction methods.
-
Stability of 4-Aminopyridine Capsules. International Journal of Pharmaceutical Compounding. (2002). Provides data on temperature and light stability of aminopyridine formulations.
-
Chemical Stability of 4-Aminopyridine. Canadian Journal of Hospital Pharmacy. (2004).[1][12] Confirms long-term stability when protected from light.[13][14]
-
Palladium-Catalyzed Coupling of Deactivated Aminothiophenes. ResearchGate (Chemistry - A European Journal). (2017).[9] Discusses Pd-PEPPSI-IPentCl for preventing poisoning by aminopyridine substrates.
-
Tips for Flash Column Chromatography. University of Rochester, Dept of Chemistry. Guidelines on deactivating silica with triethylamine.[5]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. cjhp-online.ca [cjhp-online.ca]
- 13. sefh.es [sefh.es]
- 14. researchgate.net [researchgate.net]
Catalyst selection for Buchwald-Hartwig amination of substituted pyridines
Status: Operational Operator: Senior Application Scientist Topic: Catalyst Selection & Troubleshooting for Substituted Pyridines
Welcome to the Pyridine Amination Solution Center
You have reached the advanced technical support tier for palladium-catalyzed cross-coupling. Substituted pyridines represent one of the most challenging substrate classes in Buchwald-Hartwig amination due to catalyst poisoning (coordination of the pyridine nitrogen to Pd) and electronic deactivation (electron-deficient ring systems).
This guide does not offer generic advice. It provides a causal analysis of failure modes and self-validating protocols to overcome them.
Module 1: Catalyst Selection Logic
The Core Problem: Standard protocols for phenyl chlorides often fail with pyridines because the pyridine nitrogen competes with the phosphine ligand for the palladium center, forming an inactive "off-cycle" resting state (poisoning).
The Solution: You must use ligands that are sufficiently bulky to prevent N-coordination while remaining electron-rich enough to facilitate oxidative addition into the C-X bond.[1]
Ligand Selection Matrix
Use the following logic to select your ligand/precatalyst system. We recommend Pd-G3/G4 precatalysts over Pd(OAc)₂ to ensure a 1:1 Pd:Ligand ratio and rapid activation.
| Substrate Class | Amine Type | Recommended Ligand/Catalyst | Mechanistic Rationale |
| 3- or 4-Halopyridine | Primary Alkyl | BrettPhos or XPhos | These positions behave similarly to electron-deficient arenes. BrettPhos provides optimal mono-arylation selectivity. |
| 3- or 4-Halopyridine | Secondary Alkyl | RuPhos | RuPhos is the gold standard for secondary amines, preventing β-hydride elimination. |
| 2-Halopyridine | Any | Pd-PEPPSI-IPent or Josiphos (CyPF-tBu) | The 2-position is sterically crowded and prone to chelation. PEPPSI-IPent resists deactivation; Josiphos creates a tight binding pocket. |
| Heterocyclic Amine | Any | tBuBrettPhos | Heterocycles (e.g., pyrazoles) are poor nucleophiles. tBuBrettPhos creates a highly active catalyst to force transmetalation. |
Visualizing the Decision Process
Caption: Decision logic for selecting the optimal ligand based on pyridine substitution pattern and amine class.
Module 2: Troubleshooting Low Conversion (The "Poisoning" Issue)
Symptom: The reaction stalls at <20% conversion. Adding more catalyst does not help. The aryl halide remains unconsumed.
Root Cause Analysis: The pyridine nitrogen (a Lewis base) binds to the unsaturated Pd(0) species, removing it from the catalytic cycle. This is an "off-cycle" equilibrium.
Corrective Actions:
-
Switch to Precatalysts (G3/G4): Traditional Pd(OAc)₂ requires reduction to Pd(0) in situ, often by the amine. Pyridines interfere with this reduction. G3/G4 precatalysts contain pre-formed Pd(0) equivalents that activate immediately upon base exposure [1].
-
Increase Temperature: Higher temperatures (80–110 °C) shift the equilibrium away from the resting state (Pd-Pyridine complex) and toward the active cycle.
-
Solvent Switch: If using THF, switch to Dioxane or Toluene . Higher boiling point solvents allow the thermal energy needed to break the Pd-N coordination bond.
Module 3: Troubleshooting Side Reactions (Hydrodehalogenation)
Symptom: You observe the formation of the de-halogenated pyridine (Ar-H) instead of the aminated product (Ar-N).[1]
Root Cause Analysis: This occurs when β-hydride elimination is faster than reductive elimination .[2]
-
Pathway: The amine binds to Pd, but instead of forming the C-N bond, the Pd strips a hydrogen from the amine (or solvent), releasing the reduced pyridine.
Corrective Actions:
-
Ligand Switch: Use a ligand with a larger "bite angle" or greater steric bulk (e.g., switch from XPhos to BrettPhos ). Bulky ligands accelerate reductive elimination, favoring the product over the side reaction [3].
-
Base Selection: Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ . Strong alkoxide bases can sometimes promote β-elimination pathways or react with sensitive functional groups.
-
Solvent Purity: Ensure solvents are anhydrous. Trace water can act as a hydride source in specific catalytic cycles.
Module 4: Validated Experimental Protocol
Protocol: Amination of 2-Chloropyridine with Pd-PEPPSI-IPent This protocol is designed to resist pyridine poisoning.
Reagents:
-
2-Chloropyridine (1.0 equiv)
-
Pd-PEPPSI-IPent (2 mol%) [2]
-
KOtBu (1.4 equiv)
-
Dioxane (0.5 M concentration)
Workflow:
-
Inert Setup: Charge a reaction vial with a stir bar. If using solid amine/base, add them now.
-
Catalyst Addition: Add Pd-PEPPSI-IPent.[4][5][6] Note: PEPPSI catalysts are air-stable as solids, but the reaction must be inert.
-
Evacuation: Seal vial and cycle Vacuum/Argon (3x).
-
Liquid Addition: Add anhydrous Dioxane and liquid substrates via syringe under Argon flow.
-
Activation: Heat to 80 °C .
-
Checkpoint: The reaction should turn from yellow to dark amber/black. If it remains bright yellow, the catalyst has not activated (check base quality).
-
-
Monitoring: Sample at 1 hour. If conversion <50%, increase temp to 100 °C.
Mechanism of Failure vs. Success
Caption: Pathway competition. Bulky ligands block the red "Poison" path and accelerate the green "Product" path.
References
-
BenchChem Technical Support. (2025).[1][3] Buchwald-Hartwig Amination with Chloropyridines: Troubleshooting & Optimization. Retrieved from
-
Organ, M. G., et al. (2018). Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides.[5][7] Journal of Organic Chemistry.[7] Retrieved from [7]
-
Buchwald, S. L., et al. (2012). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[8][9] Retrieved from
-
Surry, D. S., & Buchwald, S. L. (2019).[10] Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective Monoarylation of Primary Amines Using the Pd-PEPPSI-IPent(Cl) Precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides with Amines under Aerobic Conditions [organic-chemistry.org]
- 6. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. hammer.purdue.edu [hammer.purdue.edu]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine, a key heterocyclic building block in modern medicinal chemistry. We will explore its anticipated analytical characteristics, compare its structural and functional attributes against relevant alternatives, and provide robust experimental protocols for its characterization. The objective is to equip researchers with the necessary insights to make informed decisions in the selection and application of pyridine-based intermediates for drug discovery and development.
Introduction: The Strategic Value of the 2-Alkoxy-3-aminopyridine Scaffold
Pyridine and its derivatives are foundational scaffolds in pharmaceuticals, present in numerous top-selling drugs.[1][2] Their prevalence stems from their ability to act as bioisosteres for phenyl rings while offering improved solubility and a key hydrogen bond acceptor site through the ring nitrogen. The 2-alkoxy-3-aminopyridine motif is particularly valuable. The amine at the 3-position serves as a crucial nucleophilic handle for constructing more complex molecules, while the alkoxy group at the 2-position modulates the molecule's electronic properties, lipophilicity, and steric profile.
The subject of this guide, 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine, integrates three critical functionalities onto this scaffold:
-
A C3-Amine: A primary attachment point for amidation, alkylation, or participation in condensation reactions.
-
A C2-Isopropoxy Group: A moderately bulky ether that influences solubility and can sterically direct reactions at adjacent positions.
-
A C6-Chloro Group: An activatable site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or amino substituents.[3][4]
This trifunctional arrangement makes it a highly versatile intermediate for building libraries of complex drug candidates, particularly in the development of kinase inhibitors and other targeted therapies.[3]
Characterization Profile: 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine
While a comprehensive, publicly available dataset for this specific molecule is sparse, we can predict its characteristic analytical data based on its structure and established spectroscopic principles. These predictions serve as a benchmark for researchers performing quality control on newly synthesized or procured batches.
Table 1: Predicted Analytical Data Summary
| Technique | Parameter | Predicted Observation & Rationale |
| Mass Spec. (MS) | Molecular Ion (M+) | Expected at m/z 202 (for ³⁵Cl) and 204 (for ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |
| Fragmentation | A key fragment would be the loss of the isopropyl group (M-43) or propene (M-42), characteristic of isopropyl ethers. | |
| ¹H NMR | Aromatic Protons | Two doublets in the aromatic region (~6.5-7.5 ppm). The proton at C4 (between two electron-donating groups) is expected to be more upfield than the proton at C5. |
| Isopropoxy Group | A septet for the methine proton (-CH) around 4.5-5.0 ppm and a doublet for the two methyl groups (-CH₃) around 1.2-1.4 ppm. | |
| Amine Protons | A broad singlet for the -NH₂ protons, typically between 3.5-5.0 ppm, which may exchange with D₂O. | |
| ¹³C NMR | Aromatic Carbons | 5 distinct signals for the pyridine ring carbons. The carbon bearing the isopropoxy group (C2) will be significantly downfield. |
| Isopropoxy Carbons | Two signals: one for the methine carbon (~65-75 ppm) and one for the equivalent methyl carbons (~20-25 ppm). | |
| Infrared (IR) | N-H Stretch | Two characteristic sharp-to-medium bands for the primary amine (-NH₂) in the 3300-3500 cm⁻¹ region.[5] |
| C-O Stretch | A strong band for the aryl-alkyl ether C-O stretch, typically found in the 1200-1275 cm⁻¹ region. | |
| C-N Stretch | Aromatic C-N stretching vibration expected in the 1335-1250 cm⁻¹ range.[5] | |
| N-H Bend | A bending vibration for the primary amine in the 1580-1650 cm⁻¹ region.[5] |
Comparative Analysis with Structural Alternatives
The selection of a starting material is a critical decision in a synthesis campaign. Below, we compare 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine with key structural analogs to highlight their relative advantages and disadvantages.
Diagram: Structural Relationships of Key Pyridine Intermediates
Caption: Structural relationships between the target molecule and its key analogs.
Table 2: Feature Comparison of Pyridine Building Blocks
| Compound | CAS Number | Key Feature | Primary Advantage | Primary Disadvantage | Best Suited For... |
| 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine | 1307337-33-3 | Trifunctional scaffold | High versatility; allows for C6-coupling and C3-derivatization with modulated solubility. | Potentially more complex synthesis and higher cost compared to simpler analogs. | Library synthesis requiring diverse C6 substituents and modulated physicochemical properties. |
| 6-(propan-2-yloxy)pyridin-3-amine | 52025-36-2[6] | De-chlorinated analog | Simpler structure; useful when C6 functionalization is not required. | Lacks a handle for cross-coupling reactions at the 6-position. | Applications where the pyridine core is modified only at the 3-amine position. |
| 6-Chloropyridin-3-amine | 5350-93-6[7] | De-alkoxylated analog | Readily available and cost-effective. Provides both C6-coupling and C3-amine sites. | Lacks the steric and electronic modulation of the C2-alkoxy group, potentially leading to different reactivity or solubility profiles. | High-throughput screening campaigns where cost and availability are primary drivers. |
| 6-Chloro-2-iodopyridin-3-amine | 400777-06-2[8] | Iodo- for Chloro-substituent | The C-I bond is significantly more reactive in Pd-catalyzed cross-coupling, allowing for milder reaction conditions. | Higher cost and potentially lower stability compared to the chloro-analog. | Difficult cross-coupling reactions where the chloro-analog is unreactive. |
| 6-Chloro-N-(propan-2-yl)pyridazin-3-amine | 1007-55-2[9] | Pyridazine core | The altered arrangement of ring nitrogens significantly changes the electronic distribution, dipole moment, and hydrogen bonding capacity, offering a distinct pharmacophore. | Different core geometry and reactivity profile; not a direct drop-in replacement for pyridine. | Scaffold hopping efforts to explore new chemical space or escape existing patent landscapes. |
Experimental Protocol: HPLC Method for Purity Assessment
To ensure the reliability of experimental results, verifying the purity of starting materials is paramount. The following HPLC protocol is designed as a self-validating system for assessing the purity of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine and its analogs.
Diagram: Workflow for Intermediate Characterization
Caption: General workflow for characterization and purity assessment of pyridine intermediates.
Objective
To determine the purity of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Materials & Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile.
-
Sample Preparation: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask and dissolve in the sample diluent.
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 10% B (re-equilibration)
-
System Suitability (Trustworthiness)
Before sample analysis, perform five replicate injections of a standard solution (~0.1 mg/mL). The system is deemed suitable if:
-
Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.
-
Tailing Factor is between 0.8 and 1.5.
-
Theoretical Plates are ≥ 2000. Causality: These criteria ensure that the chromatographic system is providing reproducible and efficient separation, which is essential for accurate purity determination.
Procedure
-
Equilibrate the column with the initial mobile phase conditions for at least 20 minutes.
-
Perform the system suitability test.
-
Once suitability is confirmed, inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the prepared sample solution in duplicate.
-
Integrate all peaks in the chromatogram with an area greater than 0.05% of the main peak area.
Calculation
Purity is calculated based on the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
6-Chloro-2-(propan-2-yloxy)pyridin-3-amine stands out as a highly valuable and versatile intermediate in drug discovery. Its unique combination of a nucleophilic amine, a sterically and electronically modulating isopropoxy group, and a cross-coupling-ready chloro-substituent provides a powerful platform for the synthesis of complex molecular architectures. While it offers superior flexibility compared to simpler analogs like 6-chloropyridin-3-amine, researchers must weigh this advantage against potential increases in cost and synthetic complexity. The choice between this reagent and its alternatives, such as the more reactive iodo-analog or a different heterocyclic core like pyridazine, should be guided by the specific demands of the synthetic route and the strategic goals of the research program.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information. RSC.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. [Link not available from search, but represents a standard academic resource for IR theory]
-
Singh, P., et al. (2013). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Der Pharma Chemica, 5(2), 50-55. [Link]
-
Rlavie. (n.d.). 6-Chloro-N-(Propan-2-Yl)Pyridazin-3-Amine. Rlavie Technology Co., Ltd. [Link]
-
National Center for Biotechnology Information. (2011). 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. PubMed Central. [Link]
-
Alchem Pharmtech. (n.d.). CAS 52025-36-2 | 6-(PROPAN-2-YLOXY)PYRIDIN-3-AMINE. Alchem Pharmtech. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). N-Vinyl and N-Aryl Amides in the Direct Synthesis of Azaheterocycles. Organic Syntheses, 84, 81. [Link]
-
MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine. Doc Brown's Advanced Organic Chemistry. [Link]
-
Dömling, A., & Li, W. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2266–2287. [Link]
-
PharmaCompass. (n.d.). 6-chloro-3-amino pyridine. PharmaCompass. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. 6-chloro-3-amino pyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. 400777-06-2|6-Chloro-2-iodopyridin-3-amine|BLD Pharm [bldpharm.com]
- 9. 6-Chloro-N-(Propan-2-Yl)Pyridazin-3-Amine|CAS 1007-55-2 [rlavie.com]
Comparative Reactivity of Chloropyridine Isomers in Cross-Coupling
Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Isomer Challenge"
In pharmaceutical synthesis, chloropyridines are ubiquitous building blocks, yet they exhibit drastically different reactivity profiles depending on the position of the chlorine atom relative to the nitrogen. A common misconception is that "pyridine is just an electron-deficient benzene." In reality, the 2-, 3-, and 4-chloropyridine isomers behave as distinct chemical species in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
2-Chloropyridine: Highly activated for oxidative addition but prone to catalyst poisoning (N-coordination) and product instability (protodeboronation).
-
3-Chloropyridine: The "pseudo-phenyl" isomer. Electronically deactivated compared to the 2- and 4-isomers, often requiring conditions similar to deactivated aryl chlorides.
-
4-Chloropyridine: Activated like the 2-isomer but lacks the steric/chelating interference of the ortho-nitrogen, often making it the most "cooperative" substrate in standard couplings.
This guide dissects these differences, providing mechanistic rationale and field-proven protocols to optimize your cross-coupling workflows.
Mechanistic Basis of Reactivity
The reactivity differences stem from two competing factors: Electronic Activation (inductive/mesomeric effects) and Catalyst Interaction (coordination).
A. Electronic Activation (Oxidative Addition Rates)
The rate-limiting step in coupling aryl chlorides is typically oxidative addition (OA) to Pd(0).[1]
-
2- & 4-Position: The nitrogen atom exerts a strong electron-withdrawing effect (inductive
and mesomeric ), significantly lowering the LUMO energy of the C-Cl bond. This makes 2- and 4-chloropyridines undergo OA faster than chlorobenzene. -
3-Position: The nitrogen's influence is primarily inductive (
) but weaker, and the mesomeric effect is not operative at the meta position. Consequently, 3-chloropyridine is the least reactive in OA, behaving similarly to an electron-neutral or slightly deactivated aryl chloride.
B. The "Nitrogen Trap" (Catalyst Deactivation)
While the 2-position is electronically activated, it presents a steric and coordinative challenge. The basic nitrogen lone pair is proximal to the reaction center.
-
Formation of Stable Dimers: In the absence of bulky ligands, oxidative addition of 2-chloropyridine can lead to stable, halide-bridged Pd(II) dimers where the pyridine nitrogen coordinates to the metal, effectively sequestering the catalyst from the cycle.
-
Ni-Catalysis Failure: A specific study demonstrated that while Ni(COD)(dppf) efficiently couples 3- and 4-chloropyridines, it fails completely with 2-chloropyridine due to the formation of a catalytically inactive dimer [1].
Visualization: Mechanistic Divergence
Caption: Mechanistic divergence of chloropyridine isomers. 2-Cl requires specific ligands to prevent catalyst trapping, while 3-Cl is rate-limited by oxidative addition.
Comparative Performance Data
The following table summarizes the performance of isomers across key coupling types, synthesized from comparative studies [1][2][3].
| Feature | 2-Chloropyridine | 3-Chloropyridine | 4-Chloropyridine |
| Oxidative Addition Rate | High (Activated) | Low (Deactivated) | High (Activated) |
| Catalyst Poisoning Risk | High (N-coordination) | Low | Low |
| Suzuki Coupling (as R-Cl) | Challenging (Requires bulky ligands) | Standard (Requires heat) | Excellent |
| Suzuki Coupling (as R-B(OH)₂) | Very Poor (Protodeboronation) | Stable / Good | Stable / Good |
| Buchwald-Hartwig | Good (with specific ligands) | Moderate (Slow OA) | Excellent |
| Rec. Ligand Class | Bulky Phosphines (XPhos, SPhos) | Bisphosphines (dppf, Xantphos) | Standard Phosphines |
Critical Insight: The Protodeboronation Trap
A frequent point of failure in Suzuki coupling is attempting to use 2-pyridylboronic acid . Unlike the 3- and 4-isomers, the 2-isomer is inherently unstable in aqueous base.
Mechanism: The basic nitrogen facilitates a zwitterionic intermediate that undergoes rapid C-B bond cleavage (protodeboronation), yielding pyridine and boric acid instead of the coupled product.
-
Solution: If you must couple at the 2-position, invert the polarity . Use 2-chloropyridine (electrophile) + Aryl Boronic Acid (nucleophile). If you must use a 2-pyridyl nucleophile, use MIDA boronates or BF3K salts under anhydrous conditions to prevent hydrolysis [4].
Experimental Protocols
Protocol A: The "Difficult" Coupling (2-Chloropyridine)
Use this for 2-chloropyridines to prevent catalyst poisoning. Rationale: The use of SPhos or XPhos provides steric bulk that prevents the pyridine nitrogen from binding to the Pd center, while the electron-rich nature of the ligand facilitates the oxidative addition of the C-Cl bond.
-
Reagents:
-
2-Chloropyridine (1.0 equiv)[2]
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (Pre-complexing or commercial precatalysts like XPhos Pd G3 are preferred).
-
Base: K₃PO₄ (3.0 equiv) - Phosphate is preferred over carbonate for sensitive substrates.
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (10:1).
-
-
Procedure:
-
Charge a reaction vial with boronic acid, base, and Pd precursor/ligand.
-
Evacuate and backfill with Argon (3x). Strict oxygen exclusion is vital for electron-rich ligands.
-
Add degassed solvent and 2-chloropyridine.
-
Heat to 100 °C for 2-12 hours.
-
Note: Reaction usually turns black/grey upon completion.
-
Protocol B: The "Standard" Coupling (3- & 4-Chloropyridine)
Use this for 3- and 4-isomers where N-coordination is less of a threat. Rationale: 3-chloropyridine requires a robust catalyst for oxidative addition but does not require exotic ligands. Pd(dppf)Cl₂ is the workhorse here.
-
Reagents:
-
Procedure:
-
Combine all solids in a vial.
-
Add solvents and degas by sparging with Nitrogen for 10 mins.
-
Heat to 80-90 °C for 4-16 hours.
-
Note: 3-chloropyridines may require longer reaction times than 4-chloropyridines due to slower oxidative addition.
-
Decision Tree for Ligand Selection
Caption: Ligand selection strategy based on the specific electronic and steric challenges of each isomer.
References
-
Cooper, A. K., et al. "Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles."[5] Chemical Science, 2021, 12 , 14237-14244. Link
-
Gore, C. M., et al. "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions."[6] Chemical Science, 2022, 13 , 4269-4282. Link
-
Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism." Journal of the American Chemical Society, 2017, 139 , 13156–13165. Link
-
Knapp, D. M., et al. "MIDA Boronates are Hydrolytically Stable and Can Be Chromatographed." Journal of the American Chemical Society, 2009, 131 , 6961–6963. Link
Sources
- 1. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine, a crucial building block in the synthesis of various therapeutic agents, rigorous analytical characterization is paramount.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound, offering researchers and drug development professionals a framework for selecting and implementing a robust analytical strategy.
The choice of an analytical method can significantly influence the accuracy and efficiency of a compound's characterization.[3] HPLC, a cornerstone technique in the pharmaceutical industry, offers precise separation of compounds based on their physicochemical properties, making it ideal for identifying and quantifying impurities.[4] This guide will explore a standard isocratic HPLC method and a high-resolution gradient method, detailing the experimental protocols and comparing their performance characteristics.
The Critical Role of Purity Analysis
6-Chloro-2-(propan-2-yloxy)pyridin-3-amine and its derivatives are of significant interest due to their potential biological activities, including anticancer properties.[5][6] Impurities, which can arise from the synthesis route, degradation, or storage, can impact the compound's safety, stability, and therapeutic effect.[7] Therefore, a validated purity method is essential for quality control, stability studies, and ensuring the consistency of the final product.[8][9]
Experimental Design: A Tale of Two Methods
The selection of an appropriate HPLC method is a balance between resolution, speed, and sensitivity.[10] Here, we compare a rapid isocratic method, suitable for routine quality control, with a more comprehensive gradient method designed for in-depth impurity profiling.
Method 1: Isocratic HPLC for Routine Purity Assessment
This method is designed for rapid and routine analysis where the primary goal is to quantify the main peak and known impurities with good separation from the void volume.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is sufficient.[4][11]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for non-polar to moderately polar analytes.[7]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio. The acidic mobile phase helps to ensure the consistent protonation of the basic amine group, leading to better peak shape.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 275 nm, a wavelength where many pyridine derivatives exhibit strong absorbance.[12]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.[3]
Caption: Workflow for Isocratic HPLC Purity Analysis.
Method 2: Gradient HPLC for High-Resolution Impurity Profiling
For a more comprehensive analysis, particularly during method development or for stability-indicating assays, a gradient elution method is often necessary.[10] This approach allows for the separation of a wider range of impurities with varying polarities.
Experimental Protocol:
-
Instrumentation: An HPLC or UPLC system capable of gradient elution.
-
Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for better efficiency and faster analysis times.[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Detection: Diode Array Detector (DAD) to assess peak purity and identify impurities with different UV spectra.
-
Injection Volume: 2 µL.
-
Sample Preparation: As per Method 1.
Comparative Performance Analysis
The choice between an isocratic and a gradient method depends on the specific analytical goal.[7] The following table summarizes the expected performance of each method for the analysis of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine.
| Performance Metric | Isocratic HPLC Method | Gradient HPLC Method | Rationale & Insights |
| Resolution | Adequate for known impurities | Superior, resolves closely eluting and trace impurities | The gradient method provides a continuous change in mobile phase strength, which is more effective for separating compounds with a wide range of polarities.[10] |
| Analysis Time | Faster (~10 minutes) | Slower (~20 minutes) | The isocratic method has a shorter run time due to the constant mobile phase composition. |
| Sensitivity | Good | Excellent | Gradient elution can lead to peak focusing, resulting in sharper and taller peaks, which enhances sensitivity.[10] |
| Method Robustness | High | Moderate | Isocratic methods are generally less susceptible to small variations in mobile phase composition and flow rate. |
| Application | Routine QC, in-process control | Method development, stability studies, impurity profiling | The speed of the isocratic method is advantageous for high-throughput environments, while the high resolution of the gradient method is crucial for comprehensive characterization.[4] |
Potential Impurities and Their Significance
Understanding the potential impurities is crucial for developing a specific and accurate HPLC method.[7] For 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine, potential impurities could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Intermediates: Partially reacted compounds.
-
By-products: Formed from side reactions.
-
Degradation products: Resulting from hydrolysis, oxidation, or photolysis.
For example, hydrolysis of the ether linkage would yield 6-chloro-2-hydroxypyridin-3-amine. The presence of such impurities needs to be monitored and controlled to ensure the quality of the final product.
Caption: Potential Impurity Formation Pathways.
Method Validation: Ensuring Trustworthy Results
Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose.[8][9] According to the International Council for Harmonisation (ICH) guidelines, validation parameters include:[13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]
-
Accuracy: The closeness of the test results to the true value.[14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.[8]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The choice between an isocratic and a gradient HPLC method for the purity analysis of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine is dictated by the specific requirements of the analysis. For routine quality control where speed and robustness are key, a well-developed isocratic method is often sufficient. However, for comprehensive impurity profiling, stability studies, and in-depth characterization, the superior resolution and sensitivity of a gradient method are indispensable.
Ultimately, a robust and well-validated HPLC method is a critical tool in the development of pharmaceuticals, ensuring that compounds like 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine meet the stringent purity requirements necessary for safety and efficacy.
References
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]
-
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
-
Chromatography Online. (2024, November 16). HPLC Method Development Steps For Pharmaceuticals: How To Make. [Link]
-
Pharmaceutical Technology. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. [Link]
-
PMC. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2017, September 30). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide. [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
SIELC Technologies. Separation of 2-Chloropyridine on Newcrom R1 HPLC column. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Rlavie. 6-Chloro-N-(Propan-2-Yl)Pyridazin-3-Amine. [Link]
-
PMC. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. [Link]
-
PubMed. (2004, December 15). Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors. [Link]
-
SIELC Technologies. (2018, May 16). (3-Amino-6-chloro-2-pyridyl) (2-chlorophenyl) ketone. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
MDPI. (2021, September 30). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
ResearchGate. (2025, August 9). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. [Link]
-
PubMed. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. asianjpr.com [asianjpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaguru.co [pharmaguru.co]
- 8. ajpaonline.com [ajpaonline.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. actascientific.com [actascientific.com]
- 12. helixchrom.com [helixchrom.com]
- 13. zenodo.org [zenodo.org]
- 14. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis of Functionalized Aminopyridines: A Comparative Guide
Executive Summary
Functionalized aminopyridines are ubiquitous pharmacophores in medicinal chemistry, serving as critical scaffolds for kinase inhibitors, GPCR ligands, and agrochemicals. However, the pyridine ring presents a "schizophrenic" electronic profile: it is electron-deficient (susceptible to nucleophilic attack) yet possesses a basic nitrogen lone pair (prone to poisoning metal catalysts).
This guide objectively compares the three dominant synthetic routes—Nucleophilic Aromatic Substitution (SNAr) , Pd-Catalyzed Buchwald-Hartwig Amination , and Direct C-H Amination —to empower researchers to select the optimal pathway based on regiochemistry, substrate availability, and scalability.
Quick Selection Heuristic
-
Use SNAr for 2- or 4- halopyridines (especially fluorides) where cost is a driver and the substrate can withstand heat.
-
Use Buchwald-Hartwig for 3- aminopyridines, unactivated substrates, or late-stage functionalization where mild conditions are non-negotiable.
-
Use Direct C-H Amination for early-stage discovery or when halogenated precursors are unavailable, prioritizing atom economy over predictable regioselectivity.
Strategic Decision Matrix
The following decision tree models the logic a process chemist should apply when selecting a route.
Figure 1: Strategic workflow for selecting the optimal synthetic route based on regiochemistry and leaving group availability.
Deep Dive: Mechanistic & Performance Comparison
Route A: Nucleophilic Aromatic Substitution (SNAr)
The Industrial Workhorse
-
Mechanism: Stepwise addition-elimination via a Meisenheimer complex.[1]
-
Critical Insight: Unlike SN2 reactions where Iodine is the best leaving group, in SNAr on pyridines, Fluorine is superior (F >> Cl > Br). The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer intermediate, which is the rate-determining step.
-
Limitations: Strictly limited to 2- and 4-positions unless the ring is heavily substituted with electron-withdrawing groups (EWGs) like -NO2 or -CF3.
Route B: Buchwald-Hartwig Amination
The Precision Tool
-
Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine binding, and reductive elimination.[2]
-
Critical Insight: Pyridines are notorious "catalyst poisons" because the pyridine nitrogen can bind to Pd, displacing the phosphine ligand and arresting the cycle.
-
Solution: Use bulky, electron-rich ligands (e.g., XPhos, BrettPhos, RuPhos ) or bidentate ligands (e.g., dppp, BINAP ) that sterically crowd the metal center, preventing non-productive binding of the pyridine nitrogen.
Route C: Direct C-H Amination
The Emerging Contender
-
Mechanism: Often proceeds via activation of Pyridine N-oxides or radical Minisci-type pathways.
-
Critical Insight: While atom-economic (no halogen waste), regioselectivity is often dictated by electronics rather than sterics, leading to mixtures (C2 vs C4). Recent advances using phosphonium salts allow for metal-free activation.
Comparative Data Analysis
The following table summarizes performance metrics based on standard laboratory benchmarks for a model substrate (e.g., synthesis of 2-morpholinopyridine).
| Metric | SNAr (Fluoropyridine) | Buchwald-Hartwig (Bromopyridine) | Direct C-H (Pyridine) |
| Regioselectivity | Excellent (100% ipso) | Excellent (100% ipso) | Moderate (Mixtures common) |
| Reaction Time | 1–4 Hours | 4–12 Hours | 12–24 Hours |
| Temperature | 80–120 °C | 60–100 °C | RT – 60 °C |
| Cost Driver | Precursor (Fluoropyridines are | Catalyst (Pd + Ligand are | Reagents (Activators/Oxidants) |
| Green Score | High (No heavy metals) | Low (Pd removal required) | Moderate (Atom economic) |
| Scope (3-pos) | Poor | Excellent | Poor |
Detailed Experimental Protocols
Protocol A: SNAr Synthesis of 2-Morpholinopyridine
Best for: 2/4-functionalization, robust substrates, metal-free requirements.
Reagents:
-
2-Fluoropyridine (1.0 equiv)[1]
-
Morpholine (1.2 equiv)[1]
-
K2CO3 (1.5 equiv)
-
DMSO (0.5 M concentration)
Workflow:
-
Charge: To a reaction vial equipped with a stir bar, add K2CO3 and DMSO.
-
Add: Introduce morpholine followed by 2-fluoropyridine. Note: Exotherm is possible; add slowly.
-
Heat: Seal and heat to 100 °C for 2 hours. Monitor by TLC/LCMS.
-
Workup (Self-Validating Step): Dilute with water and extract with Ethyl Acetate. The product is basic; wash organic layer with water (3x) to remove DMSO.
-
Purification: Concentrate. If pure by NMR, no column is needed. If not, flash chromatography (Hex/EtOAc).
Protocol B: Buchwald-Hartwig Amination of 3-Bromopyridine
Best for: 3-functionalization, sensitive substrates.
Reagents:
-
3-Bromopyridine (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%)
-
Ligand: BINAP or XPhos (3-4 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene (anhydrous, degassed)
Workflow:
-
Inert Atmosphere (Crucial): Flame-dry glassware and cycle Argon/Vacuum 3 times. Oxygen kills the active Pd(0) species.
-
Pre-complexation: Add Pd(OAc)2, Ligand, and Toluene. Stir 5 mins at RT to form the active catalyst complex (often changes color).
-
Addition: Add 3-Bromopyridine, Amine, and NaOtBu under Argon flow.
-
Reaction: Heat to 80 °C for 6–12 hours.
-
Scavenging (Pharma Requirement): After cooling, add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 1 hour to remove residual Palladium before filtration and concentration.
Mechanistic Visualization
The following diagram contrasts the distinct intermediates of the two primary routes.
Figure 2: Mechanistic contrast between the anionic Meisenheimer intermediate of SNAr and the catalytic cycle of Buchwald-Hartwig amination.
References
-
Heravi, M. M., et al. A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Journal of Organometallic Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Fier, P. S., et al. Phosphorus ligand-coupling enables C–H amination of pyridines. American Chemical Society.[3][4] [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction: Recent Literature and Catalysts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Phosphorus ligand-coupling enables C–H amination and hydroxylation of pyridines via ammonia and water activation - American Chemical Society [acs.digitellinc.com]
A Researcher's Guide to Validating Antibacterial Activity in Novel Pyridine Compounds
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Pyridine and its derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of activity against various pathogens.[1][2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antibacterial potential of novel pyridine compounds. We will delve into the critical experimental assays, from initial screening to mechanistic elucidation, while emphasizing the scientific rationale behind each step to ensure data integrity and translatability.
Section 1: Foundational In Vitro Efficacy Testing
The initial phase of validation focuses on quantifying the intrinsic antibacterial potency of the novel pyridine compounds. This is achieved through a standardized set of in vitro assays that determine the concentration-dependent effects on bacterial growth and viability.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the cornerstone of antibacterial susceptibility testing, defining the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5][6][7][8] This assay serves as the primary screening tool to identify promising candidates and allows for direct comparison with standard-of-care antibiotics.
Experimental Rationale: The broth microdilution method is preferred for its efficiency in screening multiple compounds and concentrations simultaneously.[6][8] It provides a quantitative endpoint that is essential for structure-activity relationship (SAR) studies.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in a suitable growth medium, such as Mueller-Hinton Broth (MHB), to a standardized concentration (typically ~5 x 10^5 CFU/mL).[6]
-
Compound Dilution Series: The novel pyridine compound and comparator antibiotics are serially diluted in a 96-well microtiter plate.[5]
-
Inoculation: Each well is inoculated with an equal volume of the standardized bacterial suspension.[6]
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.[9]
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., no turbidity).[6][7]
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration required to kill a specific percentage (typically ≥99.9%) of the initial bacterial inoculum, indicating bactericidal activity.[6][7][8]
Experimental Rationale: Differentiating between bacteriostatic and bactericidal activity is crucial for therapeutic development. Bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients.[8] The MBC is a critical supplement to the MIC.[6] A common criterion for a bactericidal effect is an MBC value no greater than four times the MIC.[6]
Protocol: MBC Assay
-
From MIC Plate: Following MIC determination, aliquots are taken from the wells that show no visible growth.[7]
-
Subculturing: These aliquots are plated onto antibiotic-free agar plates.[8]
-
Incubation: The plates are incubated for 18-24 hours.
-
Data Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.[7]
Comparative Data Analysis
To contextualize the activity of novel pyridine compounds, it is imperative to test them against a panel of clinically relevant bacterial strains and compare their performance with established antibiotics.
Table 1: Example Comparative MIC and MBC Data (μg/mL) for a Novel Pyridine Compound (NPC-123)
| Organism | NPC-123 MIC | NPC-123 MBC | Ciprofloxacin MIC | Ciprofloxacin MBC | Vancomycin MIC | Vancomycin MBC |
| Staphylococcus aureus (ATCC 29213) | 4 | 8 | 0.5 | 1 | 1 | 2 |
| Escherichia coli (ATCC 25922) | 8 | 16 | 0.015 | 0.03 | >128 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | 64 | 0.25 | 1 | >128 | >128 |
| MRSA (Clinical Isolate) | 4 | 8 | >32 | >32 | 1 | 2 |
This is example data and should be replaced with experimental results.
Section 2: Elucidating the Mechanism of Action
Understanding how a novel pyridine compound exerts its antibacterial effect is paramount for lead optimization and predicting potential resistance mechanisms. A multi-pronged approach is recommended to investigate the primary cellular targets.
Assessment of Bacterial Membrane Integrity
Many antibacterial agents, including some pyridine derivatives, disrupt the integrity of the bacterial cell membrane, leading to cell death.[10]
Workflow for Investigating Membrane Disruption
Caption: Workflow for investigating membrane-targeting mechanisms.
2.1.1. Membrane Potential Assay
The bacterial cytoplasmic membrane maintains an electrochemical potential that is vital for processes like ATP synthesis and transport.[11] Dissipation of this potential is a strong indicator of membrane damage. Voltage-sensitive dyes like DiSC3(5) can be used to monitor changes in membrane potential.[11]
Protocol: Membrane Potential Assay using DiSC3(5)
-
Bacterial Preparation: Log-phase bacteria are harvested, washed, and resuspended in a suitable buffer.
-
Dye Loading: The bacterial suspension is incubated with DiSC3(5) until a stable fluorescence signal is achieved.[12]
-
Compound Addition: The novel pyridine compound is added, and the fluorescence is monitored over time.[12]
-
Data Interpretation: An increase in fluorescence indicates membrane depolarization, as the dye is released from the hyperpolarized membrane into the cytoplasm.
Inhibition of Essential Intracellular Processes
Pyridine compounds can also target crucial intracellular pathways such as DNA replication.
2.2.1. DNA Gyrase Supercoiling Inhibition Assay
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[13] It is a well-established target for antibacterial drugs.
Experimental Rationale: An in vitro assay using purified DNA gyrase and a relaxed plasmid DNA substrate provides a direct measure of the compound's inhibitory activity against this specific enzyme.[14][15]
Protocol: DNA Gyrase Supercoiling Assay
-
Reaction Setup: A reaction mixture containing relaxed plasmid DNA (e.g., pBR322), purified E. coli DNA gyrase, and ATP is prepared in a reaction buffer.[14]
-
Inhibitor Addition: The novel pyridine compound is added at various concentrations.[14]
-
Incubation: The reaction is incubated at 37°C for 30-60 minutes to allow for supercoiling.[15]
-
Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.[14]
-
Data Interpretation: Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.
Section 3: Assessing the Safety Profile: Cytotoxicity Evaluation
A therapeutically viable antibacterial agent must exhibit selective toxicity against bacterial cells while having minimal adverse effects on mammalian cells.[16][17] Cytotoxicity assays are therefore a critical component of the validation process.[18]
Workflow for Cytotoxicity Assessment
Caption: General workflow for evaluating cytotoxicity.
MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[18]
Protocol: MTT Assay
-
Cell Seeding: Mammalian cells (e.g., HEK293) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the novel pyridine compound for 24-48 hours.[10]
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration that reduces cell viability by 50%, is calculated.[18]
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, providing a measure of cytotoxicity due to compromised membrane integrity.[18]
Protocol: LDH Assay
-
Cell Culture and Treatment: Similar to the MTT assay, cells are treated with the compound.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate and NAD+, and the conversion of NAD+ to NADH is measured spectrophotometrically.
-
Data Analysis: The amount of LDH release is proportional to the number of damaged cells.
Table 2: Example Cytotoxicity and Selectivity Data for NPC-123
| Assay | Cell Line | IC50 (μg/mL) | Therapeutic Index (IC50 / MIC against S. aureus) |
| MTT | HEK293 | >128 | >32 |
| LDH | HepG2 | >128 | >32 |
This is example data and should be replaced with experimental results. A higher therapeutic index indicates greater selectivity for bacteria over mammalian cells.
Conclusion
The validation of novel pyridine compounds as potential antibacterial agents requires a systematic and rigorous experimental approach. By following the outlined methodologies, researchers can generate a robust data package that not only quantifies the antibacterial efficacy but also elucidates the mechanism of action and provides a preliminary assessment of the safety profile. This comprehensive evaluation is essential for identifying promising lead candidates for further preclinical and clinical development in the fight against antimicrobial resistance.
References
- Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. Benchchem.
- A Brief View on Pyridine Compounds. Open Access Journals.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Protocols.io.
- Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Bridge PTS.
- A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology Society.
- Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics.
- IBT Bioservices Guide to In Vitro Antibacterial Testing. IBT Bioservices.
- Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science.
- Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. MDPI.
- Understanding ZOI, MIC, and MBC: Basics for New Drug Developers. MISQ.
- DNA gyrase supercoiling inhibition assay. Bio-protocol.
- Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC.
- Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis.
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- Assessment of the membrane potential, intracellular pH and respiration of bacteria employing fluorescence techniques. SciSpace.
- Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals.
- Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. PMC.
- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate.
- DNA Gyrase Assay Kit USER MANUAL. TopoGEN, Inc.
- Characterization of DNA Gyrase Activity and Elucidation of the Impact of Amino Acid Substitution in GyrA on Fluoroquinolone Resistance in Mycobacterium avium. Microbiology Spectrum.
Sources
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) — Bridge PTS [bridgepts.com]
- 6. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. ibtbioservices.com [ibtbioservices.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. japsonline.com [japsonline.com]
- 10. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria [mdpi.com]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. scispace.com [scispace.com]
- 13. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
The Definitive Guide to Cross-Validating Analytical Methods for Pyridine Intermediates
Topic: Cross-validation of analytical methods for pyridine intermediates Content Type: Publish Comparison Guide
Executive Summary: The "Pyridine Problem"
Pyridine intermediates (e.g., aminopyridines, chloropyridines, cyanopyridines) are the backbone of modern pharmaceutical synthesis. However, they present a unique "analytical paradox":
-
Basic Nitrogen Interaction: The lone pair on the pyridine nitrogen interacts strongly with acidic silanol groups on HPLC columns, causing severe peak tailing and retention variability.[1]
-
Volatility vs. Polarity: Many simple pyridines are volatile enough for Gas Chromatography (GC) but polar enough to cause adsorption in GC inlet liners.
This guide details a Cross-Validation Strategy —using orthogonal methodologies (HPLC vs. GC vs. Titration)—to ensure data integrity. We move beyond simple method validation to method corroboration, ensuring that the bias of one technique does not become the error of the product.
Methodological Landscape & Selection Logic
The Three Pillars of Pyridine Analysis
To achieve a self-validating system, you must employ orthogonal principles. If Method A relies on volatility (GC), Method B should rely on polarity/hydrophobicity (HPLC) or functional group reactivity (Titration).
| Feature | Reverse Phase HPLC | Gas Chromatography (GC-FID/MS) | Non-Aqueous Titration |
| Primary Mechanism | Hydrophobic interaction / Partitioning | Volatility / Boiling Point | Acid-Base Neutralization |
| Best For | Non-volatile, thermally labile, or highly polar salts. | Volatile intermediates (e.g., 2-Chloropyridine). | High-purity Assay (>98%) of raw materials. |
| Pyridine Challenge | Silanol Effect: Severe tailing ( | Adsorption: Active sites in liner/column cause peak loss. | Solvent Effect: Water interference blunts the endpoint. |
| Mitigation Strategy | High pH (>9.5) stable columns or Ion-Pairing. | Deactivated liners & Base-modified PEG columns (Wax). | Perchloric acid in Glacial Acetic Acid. |
Decision Framework: Selecting the Right Cross-Validation Pair
Use this logic flow to determine which methods to cross-validate for your specific intermediate.
Figure 1: Decision tree for selecting orthogonal analytical methods based on physicochemical properties of the pyridine derivative.
Case Study: Cross-Validation of 2-Chloropyridine
Scenario: A process impurity tracking requires validation. We compare Method A (GC-FID) and Method B (HPLC-UV) .
Protocol A: Gas Chromatography (The Volatility Approach)
Rationale: 2-Chloropyridine is volatile.[2][3] GC offers superior resolution but risks adsorption on active glass surfaces.
-
Instrument: GC-FID with Split/Splitless Inlet.
-
Column: DB-Wax or ZB-Wax Plus (Polar PEG phase), 30m x 0.32mm x 0.25µm. Note: Basic modified wax columns prevent peak tailing.
-
Inlet: Deactivated liner with glass wool (silanized). Temp: 250°C.
-
Carrier: Helium @ 1.5 mL/min (Constant Flow).
-
Oven Program: 50°C (hold 2 min) → 10°C/min → 220°C (hold 5 min).
-
Self-Validating Step: Inject a "priming" standard of high concentration before the sequence to occupy active sites.
Protocol B: HPLC (The Polarity Approach)
Rationale: Validates that thermal degradation in the GC injector isn't skewing results.
-
Column: Agilent Zorbax Eclipse XDB-C18 or Waters XBridge C18 (High pH stable).
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV @ 260 nm.
-
Self-Validating Step: System Suitability Test (SST) must show Tailing Factor (
) < 1.5. If , the column is effectively "dead" for basic compounds.
Comparative Data & Analysis
The following data represents a typical cross-validation dataset for 2-Chloropyridine purity assay.
| Parameter | Method A: GC-FID | Method B: HPLC-UV | Cross-Validation Verdict |
| Linearity ( | 0.9998 | 0.9995 | Pass: Both methods show linear response. |
| LOD (ppm) | 5 ppm | 15 ppm | GC Wins: GC is more sensitive for this volatile. |
| Precision (RSD, n=6) | 0.8% | 0.5% | HPLC Wins: HPLC injection is mechanically more precise. |
| Recovery (Spike) | 96.5% - 103.0% | 98.2% - 101.5% | Pass: Both within 95-105% acceptance. |
| Tailing Factor ( | 1.1 (Good) | 1.3 (Acceptable) | Pass: High pH HPLC successfully mitigated tailing. |
| Assay Value (Batch X) | 99.4% w/w | 99.1% w/w | Bias < 0.3%: Excellent correlation. |
Interpretation of Discrepancies
-
If GC > HPLC: Often indicates the presence of non-volatile impurities that GC "misses" (they stay in the liner), artificially inflating the purity % (Area Normalization).
-
If HPLC > GC: May indicate thermal degradation of the analyte in the GC inlet or adsorption of the analyte in the GC liner.
The "Self-Validating" Workflow
A robust analytical system must detect its own failures. This workflow integrates System Suitability Tests (SST) as gatekeepers.
Figure 2: Cross-validation workflow ensuring real-time detection of method bias.
Expert Insights: Troubleshooting Pyridine Analysis
-
The "Ghost" Peak in GC:
-
HPLC Retention Drift:
-
Symptom:[1][7][8][9] Retention time shifts earlier over widely spaced injections.
-
Cause: If using Ion-Pairing reagents (e.g., Hexanesulfonic acid), the column equilibration takes hours.
-
Fix: Switch to the "High pH" strategy (Ammonium Bicarbonate/Ammonia) which equilibrates faster and is more robust for pyridines.
-
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). 2023.[10] Link
-
McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A, 2010. (Discusses silanol activity and pyridine tailing). Link
-
Restek Corporation. Strategies for the Analysis of Basic Compounds by GC. (Technical Guide on base-deactivated liners/columns). Link
-
Pharmacopoeia Methods. Pyridine Identification and Assay. British Pharmacopoeia (BP) / United States Pharmacopeia (USP) General Chapters <621> Chromatography. Link
-
Vogel, A.I. Vogel's Textbook of Quantitative Chemical Analysis. (Reference for Non-Aqueous Titration of weak bases). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brewerscience.com [brewerscience.com]
- 3. HPLC vs GC: Application Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. impactfactor.org [impactfactor.org]
- 10. quora.com [quora.com]
Structural Confirmation of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine Derivatives
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Subject: Definitive structural elucidation and differentiation of O-alkylated pyridine vs. N-alkylated pyridone regioisomers.
Executive Summary: The Regioisomer Challenge
In the synthesis of KRAS G12C inhibitors (such as Sotorasib intermediates), the structural integrity of the 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine scaffold is critical.[1] The synthesis typically involves the nucleophilic aromatic substitution (SNAr) of 2,6-dichloro-3-nitropyridine with isopropanol, followed by nitro reduction.[1]
The Problem: The pyridine ring nitrogen and the C2-oxygen are ambident nucleophiles.[2] While SNAr conditions generally favor O-alkylation (forming the desired pyridine ether), thermodynamic drift or specific base choices can lead to N-alkylation, yielding the 1-isopropyl-6-chloro-pyridin-2-one impurity.[1]
The Consequence: These isomers have identical mass (LC-MS is insufficient) and very similar polarity (difficult HPLC separation). This guide provides a definitive, multi-modal protocol to distinguish the Target (O-Isomer) from the Impurity (N-Isomer) .
Comparative Analytical Matrix
The following table summarizes the effectiveness of various analytical techniques in distinguishing the two isomers.
| Feature | Target: O-Isopropyl (Pyridine) | Impurity: N-Isopropyl (Pyridone) | Differentiation Power |
| IR Spectroscopy | No C=O stretch. Strong C=N / C=C aromatic bands (1580–1600 cm⁻¹).[1] | Strong Amide C=O stretch (1650–1690 cm⁻¹). | High (Fastest check) |
| 1H NMR (Solvent: DMSO-d6) | Isopropyl CH (septet) typically | Isopropyl CH (septet) often shifted, but variable. Ring protons show lactam coupling. | Medium (Ambiguous without reference) |
| 13C NMR (C2/C=O) | C2-O carbon: | C2=O carbonyl: | Low (Shifts overlap) |
| 13C NMR (Ring C) | Distinct aromatic shielding pattern. | Pyridone ring carbons show distinct deshielding due to loss of aromaticity. | High |
| 2D NMR (HMBC) | Alkyl-H couples to aromatic C2 .[1] | Alkyl-H couples to Carbonyl C2 .[1] | High (Definitive) |
| X-Ray Crystallography | C–O bond length ~1.34 Å (single bond character). | C=O bond length ~1.23 Å (double bond character). | Absolute (Gold Standard) |
Deep Dive: NMR Spectroscopy Protocol
Do not rely solely on 1D Proton NMR. The chemical environment of the isopropyl group is similar in both isomers. You must use HMBC (Heteronuclear Multiple Bond Correlation) to visualize the connectivity.
Experimental Protocol
-
Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCl₃ to prevent aggregation of pyridones).
-
Acquisition:
-
Run standard 1H and 13C (proton-decoupled).
-
Run 1H-13C HMBC optimized for long-range coupling (8-10 Hz).
-
Optional: 1H-15N HMBC if nitrogen probe is available (definitive for N-alkylation).[1]
-
Data Interpretation (The "Self-Validating" Check)[1]
A. The Carbonyl/Ether Carbon (C2)
-
Target (O-Isomer): The carbon at position 2 is an aromatic C-O.[1]
-
Impurity (N-Isomer): The carbon at position 2 is a Carbonyl (C=O).[3]
-
Note: While shifts are close, the C3 and C5 carbons often shift upfield in the pyridone (N-isomer) due to the enaminone-like character.
B. The HMBC Logic
Look for the cross-peak between the Isopropyl Methine Proton (CH) and the C2 Carbon .
-
Step 1: Identify the Isopropyl CH septet in 1H NMR (~5.3 ppm).
-
Step 2: Identify the C2 peak in 13C NMR (~160 ppm).
-
Step 3: Check correlations to C3/C4.
-
In the O-isomer , the C2 carbon is part of a fully aromatic system.
-
In the N-isomer , the N-CH correlation will often show a strong 3-bond coupling to the C2-Carbonyl and potentially a correlation to C6, confirming the N-substitution.[1]
-
Visualization: NMR Decision Logic
Caption: Logical workflow for distinguishing O- vs N-alkylation using IR and HMBC NMR.
Orthogonal Validation: X-Ray Crystallography
When filing for regulatory approval (IND/NDA), X-ray crystallography is the requisite proof of absolute structure.
Crystallization Protocol (Vapor Diffusion)
-
Solvent: Dissolve 20 mg of the amine in a minimal amount of Dichloromethane (DCM) or Methanol .
-
Anti-solvent: Place the vial inside a larger jar containing Hexanes or Pentane .
-
Process: Seal the outer jar. Allow to stand undisturbed at 4°C for 48-72 hours.
-
Observation:
Structural Checkpoint
Upon solving the structure, measure the bond length between the Ring Carbon (C2) and the external heteroatom (O or N).
-
C2–O (Ether): 1.33 – 1.36 Å.
-
C2=O (Carbonyl): 1.22 – 1.25 Å.
Synthetic Causality & Control[1]
Understanding why the impurity forms allows you to prevent it. The reaction is a competition between Kinetic and Thermodynamic control.
-
Kinetic Control (Desired): Nucleophilic attack by alkoxide on the chloropyridine. Favored by lower temperatures and polar aprotic solvents (DMF/DMSO).
-
Thermodynamic Drift (Undesired): High temperatures or prolonged reaction times can facilitate the rearrangement of the 2-alkoxypyridine to the N-alkyl-2-pyridone (Chapman-like rearrangement) or direct N-alkylation if the conditions allow.[1]
Process Workflow
Caption: Synthetic pathway highlighting the bifurcation point for regioisomer formation.
References
-
Canonico, P. et al. (2023). Discovery of Sotorasib, a First-in-Class Covalent Inhibitor of KRAS G12C. Journal of Medicinal Chemistry. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Ed.). Chapter 29: Nucleophilic Aromatic Substitution. Oxford University Press.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Reference for IR and NMR shifts of Pyridines vs Pyridones).
-
Lan, et al. (2010). Synthesis and crystal structure of 6-Chloro-N-isopropyl-3-nitropyridin-2-amine derivatives. PMC. [Link] (Provides crystallographic data for analogous structures).
-
Reich, H. J. (2024). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison.[1] [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine
Executive Summary: Immediate Action Card
Status: Hazardous Chemical Waste (Halogenated / Basic) Primary Hazard: Acute Toxicity (Oral/Dermal), Skin/Eye Irritant, Aquatic Toxicity. Disposal Method: High-temperature incineration via approved hazardous waste contractor. Critical Prohibition: DO NOT dispose of down the drain. DO NOT mix with strong acids or oxidizers.
| Scenario | Immediate Action |
| Spill (Solid) | Dampen with inert solvent (e.g., PEG-400) to prevent dust; sweep into a sealed container. |
| Spill (Solution) | Absorb with vermiculite or sand; scoop into a "Halogenated Waste" drum. |
| Skin Contact | Wash immediately with soap and water for 15 minutes.[1] |
| Waste Labeling | Label as "Hazardous Waste - Toxic, Irritant, Halogenated Organic." |
Chemical Profile & Hazard Identification
Understanding the structural moieties of 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine allows us to predict its reactivity and waste classification accurately.
-
Chemical Structure Analysis:
-
Pyridine Ring: Aromatic heterocycle; generally stable but can form salts with acids.
-
C3-Amine (-NH₂): Basic functionality. Makes the compound incompatible with strong acids and acid chlorides.[2]
-
C6-Chlorine (-Cl): Halogenated motif. Crucial for disposal: This classifies the waste as "Halogenated Organic," requiring specific incineration protocols to manage acid gas generation (HCl) and prevent dioxin formation.
-
C2-Isopropoxy (-OCH(CH₃)₂): Ether linkage; generally stable but adds organic carbon load.
-
-
GHS Classification (Derived from Analogous Aminopyridines):
Pre-Disposal Segregation & Handling[5]
Effective waste management begins at the bench. Improper segregation is the leading cause of disposal accidents (e.g., exotherms, gas evolution).
Segregation Logic
The presence of the amine and chlorine groups dictates the segregation strategy.
-
Segregate from Acids: The amine group is basic. Mixing with strong acids (HCl, H₂SO₄) will generate heat (exothermic neutralization) and potentially precipitate salts, complicating incineration.
-
Segregate from Oxidizers: Amines are reducing agents. Contact with strong oxidizers (Permanganates, Nitric Acid) can lead to fire or explosion.
-
Designate as Halogenated: Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the Chlorine atom on the pyridine ring requires the entire mixture to be treated as Halogenated Waste .
Diagram 1: Waste Segregation Decision Tree
Caption: Decision logic for segregating 6-Chloro-2-(propan-2-yloxy)pyridin-3-amine waste streams. Note that non-halogenated solvents containing this compound must often be upgraded to the halogenated waste stream due to the solute's chlorine content.
Disposal Workflows (The Core)
Workflow A: Solid Waste (Pure Compound & Contaminated Debris)
Applicable to: Expired reagent, weigh-paper, contaminated gloves, spill cleanup debris.
-
Containment: Place waste in a clear, 6-mil polyethylene bag.
-
Double Bagging: Seal the first bag with tape and place it inside a second bag.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "6-Chloro-2-(propan-2-yloxy)pyridin-3-amine" (Do not use abbreviations).
-
Hazards: Check "Toxic" and "Irritant".[3]
-
-
Storage: Store in a dedicated "Solid Toxic Waste" drum/pail.
-
Final Disposal: Incineration at a permitted facility (e.g., rotary kiln incinerator) is required to destroy the pyridine ring and manage halogen emissions.
Workflow B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicable to: HPLC effluent, reaction solvents, extraction layers.
Crucial Rule: Because the molecule contains Chlorine, the entire liquid waste stream is generally classified as Halogenated , regardless of the solvent used (unless the concentration is negligible, typically <1000 ppm, but best practice dictates treating as halogenated to ensure compliance).
-
Selection: Use a High-Density Polyethylene (HDPE) or glass carboy/safety can. Avoid metal containers if the solution is acidic.
-
Transfer: Use a funnel to prevent spills. Leave 10% headspace for vapor expansion.
-
Compatibility Check: Ensure no strong acids or oxidizers are already in the container.[1]
-
Labeling:
-
Label as "Halogenated Organic Solvent Waste."
-
List all solvents (e.g., "Dichloromethane 90%, Methanol 9%, [Compound] 1%").
-
-
Final Disposal: Fuel blending or Incineration.
Workflow C: Glassware Cleaning (Trace Residue)
Applicable to: Flasks, funnels, and spatulas.
-
Pre-Rinse: Rinse glassware with a small volume of acetone or methanol. Collect this first rinse into the Halogenated Liquid Waste container. Do not pour the first rinse down the drain.
-
Wash: Wash glassware with detergent and warm water.
-
Drain: Subsequent soapy water washes can generally be released to the sanitary sewer (verify with local EHS regulations regarding trace limits).
Emergency Spill Response Protocol
Objective: Containment and neutralization without generating dust or aerosols.[1][5][6]
Diagram 2: Spill Response Workflow
Caption: Step-by-step operational flow for managing accidental spills.
Detailed Steps:
-
Evacuate & Ventilate: If the spill is large (>10g) or dust is airborne, evacuate the immediate area.
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is present, use a NIOSH-approved N95 or P100 respirator.
-
Containment:
-
Solids: Gently cover with wet paper towels (dampened with water or PEG) to prevent dust dispersion.
-
Liquids: Surround with absorbent pillows or vermiculite.
-
-
Cleanup: Scoop material into a waste bag. Wipe the surface 3 times with solvent-dampened towels (Acetone/Ethanol) followed by soap and water.
-
Verification: Check surface pH to ensure no amine residue remains (pH should be neutral).
Regulatory Compliance & Documentation
-
US EPA (RCRA): While this specific compound may not be explicitly P-listed or U-listed, it falls under the "Characteristic of Toxicity" if leachable, or simply as "Hazardous Waste" due to its toxicity profile.
-
Waste Code: If mixed with halogenated solvents (e.g., DCM), use F002 . If pure, designate as D001 (Ignitable, if applicable) or general toxic waste.
-
-
European Waste Catalogue (EWC):
-
Code 07 01 04 * (other organic solvents, washing liquids and mother liquors).
-
Code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21725596, 6-(Propan-2-yl)pyridin-2-amine (Analogous Structure Hazard Data). Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][4][5] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
